Epopromycin A
Description
from Streptomyces; structure given in first source
Structure
2D Structure
Properties
Molecular Formula |
C21H36N2O6 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide |
InChI |
InChI=1S/C21H36N2O6/c1-14(2)8-6-5-7-9-18(26)22-17(11-24)20(28)23-16(10-15(3)4)19(27)21(12-25)13-29-21/h14,16-17,24-25H,3,5-13H2,1-2,4H3,(H,22,26)(H,23,28)/t16-,17-,21?/m0/s1 |
InChI Key |
XMRSQXUAYNXWEE-MVWJYJSVSA-N |
Isomeric SMILES |
CC(C)CCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=C)C)C(=O)C1(CO1)CO |
Canonical SMILES |
CC(C)CCCCCC(=O)NC(CO)C(=O)NC(CC(=C)C)C(=O)C1(CO1)CO |
Synonyms |
epopromycin A |
Origin of Product |
United States |
Foundational & Exploratory
Epopromycin A: A Technical Guide to its Mechanism of Action
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive technical overview of the mechanism of action of Epopromycin A, a novel antibiotic with herbicidal and cytotoxic properties. The information is compiled from available scientific literature to support research and development efforts in the fields of oncology and agricultural science.
Executive Summary
This compound is a secondary metabolite isolated from Streptomyces sp. NK04000. It is characterized as a potent inhibitor of cell wall synthesis in plant protoplasts, which underpins its herbicidal activity. Furthermore, this compound exhibits significant cytotoxicity against B16 melanoma cells, suggesting its potential as an antineoplastic agent. This guide details the available data on its mechanism of action, biological activities, and the experimental protocols used in its initial characterization.
Mechanism of Action
The primary mechanism of action of this compound, as elucidated in early studies, is the inhibition of cell wall synthesis . This activity has been specifically demonstrated in plant protoplasts. While the precise molecular target within the cell wall synthesis pathway has not been definitively identified in the available literature, the potent inhibitory effect suggests a critical enzymatic or structural target.
In addition to its effects on cell wall synthesis, this compound displays potent cytotoxic activity against mammalian cancer cells. The underlying mechanism of this cytotoxicity is yet to be fully characterized but is a significant area for further investigation.
Quantitative Data
The biological activity of this compound has been quantified in terms of its cytotoxic potency. The following table summarizes the key data point available from the initial studies.
| Cell Line | Assay Type | Parameter | Value | Reference |
| B16 Melanoma | Cytotoxicity Assay | IC50 | 0.003 µg/mL | [] |
Experimental Protocols
The following sections detail the methodologies employed in the discovery and initial characterization of this compound.
Fermentation and Isolation of this compound
-
Microorganism: Streptomyces sp. NK04000
-
Fermentation Medium: A suitable broth medium for Streptomyces cultivation (specific composition detailed in the primary literature).
-
Cultivation: The microorganism is cultured under aerobic conditions at a controlled temperature and pH to promote the production of secondary metabolites.
-
Extraction: The culture broth is harvested and subjected to solvent extraction to isolate the crude mixture containing Epopromycins.
-
Purification: The crude extract is purified using a series of chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Assay for Cell Wall Synthesis Inhibition in Lettuce Protoplasts
This assay is designed to measure the effect of this compound on the regeneration of the cell wall in plant protoplasts.
-
Protoplast Isolation: Protoplasts are isolated from lettuce seedlings by enzymatic digestion of the cell walls.
-
Incubation: The isolated protoplasts are incubated in a regeneration medium in the presence of varying concentrations of this compound.
-
Analysis: The inhibition of cell wall synthesis is determined by observing the lack of cell wall regeneration around the protoplasts, often assessed by microscopy and viability staining.
Cytotoxicity Assay against B16 Melanoma Cells
The cytotoxic effect of this compound on cancer cells was evaluated using a standard in vitro assay.
-
Cell Culture: B16 melanoma cells are maintained in a suitable culture medium supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in microplates and treated with a range of concentrations of this compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay, which measures the metabolic activity of living cells. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Workflows
Due to the limited publicly available research on this compound, detailed signaling pathways for its cytotoxic mechanism have not been elucidated. However, the experimental workflow for its discovery and initial characterization can be visualized.
Conclusion and Future Directions
This compound is a promising natural product with a dual mechanism of action that warrants further investigation. Its potent herbicidal and cytotoxic activities suggest potential applications in agriculture and oncology. Key areas for future research include:
-
Target Identification: Elucidation of the specific molecular target(s) of this compound in both plant and mammalian cells.
-
Mechanism of Cytotoxicity: Detailed investigation into the signaling pathways involved in this compound-induced cell death in cancer cells.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its biological activity and selectivity.
-
In Vivo Efficacy: Evaluation of the antitumor and herbicidal efficacy of this compound in relevant animal and plant models.
The information presented in this guide provides a foundation for researchers to build upon in exploring the full therapeutic and commercial potential of this compound.
References
The Modern Prospector's Toolkit: A Technical Guide to the Discovery and Isolation of Novel Polyketide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates a renewed and intensified search for novel antimicrobial agents. Polyketides, a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, and plants, have historically been a rich source of antibiotics and other medically important compounds.[1] This in-depth technical guide provides a comprehensive overview of the modern strategies and experimental protocols for the discovery and isolation of novel polyketide antibiotics, with a focus on genome-driven approaches and detailed methodologies for researchers in the field.
The Shifting Paradigm in Polyketide Discovery: From Culture Plate to Genome Sequence
For decades, the discovery of new antibiotics relied on the culture-based screening of microorganisms, a process that has become increasingly inefficient due to the high rediscovery rate of known compounds.[2] The advent of next-generation sequencing and bioinformatics has revolutionized natural product discovery, revealing that the vast majority of microbial biosynthetic potential remains untapped within "silent" or cryptic biosynthetic gene clusters (BGCs).[3] Modern discovery workflows now prioritize the identification of promising polyketide synthase (PKS) gene clusters in microbial genomes and metagenomes, guiding the subsequent efforts for isolation and characterization.
Genome Mining for Polyketide Biosynthetic Gene Clusters
The biosynthesis of polyketides is orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs), which are encoded by genes typically clustered together on the chromosome.[1] This genetic organization facilitates their identification through bioinformatics tools.
Experimental Protocol: PCR Screening for Polyketide Synthase Genes
This protocol describes the use of degenerate primers to screen microbial genomic DNA for the presence of ketosynthase (KS) domains, which are conserved and essential components of PKSs.[4][5]
1. Genomic DNA Isolation from Streptomyces sp.
-
Culture: Inoculate a single colony of Streptomyces into 50 mL of a suitable liquid medium (e.g., Tryptone Soya Broth supplemented with 0.5% glycine) and incubate at 28-30°C with shaking for 48-72 hours, until a dense mycelial culture is obtained.[1]
-
Harvesting: Pellet the mycelia by centrifugation at 5,000 x g for 10 minutes. Wash the pellet twice with sterile water.
-
Lysis: Resuspend the mycelial pellet (approx. 50 mg wet weight) in 1 mL of TE buffer (50 mM Tris-HCl, 20 mM EDTA, pH 8.0) containing 10 mg/mL lysozyme. Incubate at 37°C for 1 hour.[6] Add 100 µL of 10% SDS and 50 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2 hours with occasional inversion.[1]
-
Extraction: Perform sequential extractions with an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) followed by an extraction with chloroform:isoamyl alcohol (24:1).
-
Precipitation: Precipitate the genomic DNA from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Spool the DNA using a sealed glass pipette and wash with 70% ethanol.
-
Resuspension: Air-dry the DNA pellet and resuspend it in 50-100 µL of TE buffer containing RNase A (100 µg/mL). Assess DNA quality and quantity using spectrophotometry and agarose gel electrophoresis.
2. PCR Amplification of KS Domains
-
Reaction Mixture (50 µL):
-
Genomic DNA: 50-100 ng
-
Degenerate Forward Primer (e.g., K1F: 5'-TSAAGTCSAACATCGGBCA-3'): 1 µM[5]
-
Degenerate Reverse Primer (e.g., M6R: 5'-CGCAGGTTSCSGTACCAGTA-3'): 1 µM[5]
-
dNTPs: 200 µM each
-
Taq DNA Polymerase: 2.5 units
-
10x PCR Buffer (with MgCl₂): 5 µL
-
DMSO (optional, for high GC content): 5% (v/v)
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-62°C for 2 minutes (gradient PCR recommended for optimization)[5]
-
Extension: 72°C for 4 minutes
-
-
Final Extension: 72°C for 10 minutes
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. A product of the expected size (approx. 700-800 bp for these primers) indicates the presence of a Type I PKS gene. The PCR products can then be cloned and sequenced for further bioinformatic analysis.
From Gene to Molecule: Cultivation, Extraction, and Purification
Once a promising BGC has been identified, the next challenge is to induce its expression and isolate the corresponding polyketide product.
Fermentation and Extraction
Experimental Protocol: Large-Scale Fermentation and Extraction of Polyketides
This protocol outlines a general procedure for the cultivation of a polyketide-producing strain and the subsequent extraction of the bioactive compounds.
1. Large-Scale Fermentation
-
Inoculum Preparation: Prepare a seed culture by inoculating a 250 mL flask containing 50 mL of a suitable seed medium (e.g., TSB) with spores or a mycelial suspension of the producer strain. Incubate at 28-30°C with shaking at 200 rpm for 48 hours.[7]
-
Production Culture: Inoculate a 2 L baffled flask containing 1 L of production medium with 5-10% (v/v) of the seed culture. The composition of the production medium should be optimized to maximize polyketide yield; this may involve varying carbon and nitrogen sources, as well as trace elements.[8][9] A typical medium might contain soluble starch, yeast extract, peptone, and inorganic salts.[9]
-
Incubation: Incubate the production culture at 28-30°C with shaking at 200 rpm for 7-14 days. Monitor the production of the target polyketide over time using methods such as HPLC or bioassays.
2. Extraction of Polyketides
-
Separation of Biomass and Supernatant: Separate the mycelial biomass from the fermentation broth by centrifugation (10,000 x g for 20 minutes) or filtration.[10]
-
Solvent Extraction:
-
Supernatant: Extract the clarified broth three times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol. The choice of solvent depends on the polarity of the target compound.[11]
-
Mycelial Pellet: Extract the mycelial pellet by homogenizing it in a suitable solvent like acetone or methanol, followed by filtration and evaporation of the solvent. The resulting aqueous residue can then be extracted with ethyl acetate as described for the supernatant.[11]
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification and Isolation
The crude extract is a complex mixture of metabolites. Chromatographic techniques are essential for the purification of the target polyketide.
Experimental Protocol: Chromatographic Purification of Polyketides
This protocol provides a general workflow for the purification of a polyketide antibiotic from a crude extract.
1. Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC)
-
Stationary Phase: Silica gel 60.
-
Procedure: Dry-load the crude extract onto a small amount of silica gel and apply it to the top of a VLC column. Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% hexane, then mixtures of hexane/ethyl acetate, followed by ethyl acetate/methanol).
-
Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) and/or HPLC to identify those containing the compound of interest.
2. Intermediate Purification (e.g., Column Chromatography)
-
Stationary Phase: Sephadex LH-20 or silica gel.
-
Mobile Phase: Select a solvent system based on the polarity of the target compound, as determined from the initial fractionation. For Sephadex LH-20, methanol is a common solvent. For silica gel, an isocratic or gradient elution with a solvent system like dichloromethane/methanol may be used.[12]
-
Procedure: Apply the partially purified fraction from the previous step to the column and elute with the chosen mobile phase. Collect fractions and monitor by TLC/HPLC.
3. Final Purification (e.g., High-Performance Liquid Chromatography - HPLC)
-
Column: A reversed-phase column (e.g., C18) is commonly used for the final purification of polyketides.[11]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV-Vis detector, set to a wavelength where the compound absorbs, or a mass spectrometer (LC-MS).
-
Procedure: Inject the purest fraction from the previous step onto the HPLC column. Collect the peak corresponding to the target compound. Evaporate the solvent to obtain the pure polyketide.
Structural Elucidation and Bioactivity Characterization
Once a pure compound is isolated, its chemical structure must be determined, and its biological activity assessed.
Structure Elucidation
Modern spectroscopic techniques are indispensable for determining the structure of novel natural products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are used to piece together the carbon skeleton and the connectivity of atoms within the molecule.[14]
Bioactivity Assessment
The antimicrobial activity of the purified polyketide is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Procedure: A microbroth dilution method in a 96-well plate is commonly used. Prepare a two-fold serial dilution of the purified polyketide in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria). Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]
Quantitative Data Summary
The following tables summarize representative quantitative data for recently discovered polyketide antibiotics.
Table 1: Yields and MIC Values of Selected Novel Polyketide Antibiotics
| Polyketide | Producing Organism | Fermentation Yield (mg/L) | Test Organism | MIC (µg/mL) | Reference |
| Argenteolide A | Streptomyces argenteus | Not Reported | Staphylococcus aureus | 11.6 | [16] |
| Argenteolide B | Streptomyces argenteus | Not Reported | Escherichia coli ATCC25922 | 27.9 | [16] |
| Difficidin Analogue | Bacillus amyloliquefaciens | Not Reported | Vancomycin-resistant Enterococcus faecalis | 0.002-0.009 (µM) | [17] |
| Aspercitrininone A | Aspergillus cristatus | Not Reported | Staphylococcus aureus | 125.0 | [16] |
| Formicamycin | Streptomyces formicae | Not Reported | Methicillin-resistant Staphylococcus aureus (MRSA) | Not Reported | [4] |
Table 2: Representative ¹H and ¹³C NMR Data for a Novel Polyketide (Compound 1 from Streptomyces sp. SYP-A7185) [8]
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 155.56 | |
| 2 | 118.79 | 7.01 |
| 3 | 137.78 | |
| 4 | 120.47 | 7.34 |
| 4a | 132.97 | |
| 5 | 139.48 | 7.65 |
| 6 | 118.18 | 8.30 |
| 6a | 158.12 | |
| 7a | 143.71 | |
| 8 | 142.02 | |
| 9 | 135.27 | |
| 10 | 122.29 | 7.50 |
| 11 | 115.16 | 7.76 |
| 11a | 120.71 | |
| 12 | 180.09 | |
| 12a | 114.98 | |
| 12b | 117.42 |
Visualizing the Process: Workflows and Regulatory Pathways
Experimental Workflow
The overall process of discovering and isolating novel polyketide antibiotics can be visualized as a linear workflow, from the initial identification of a producer strain to the final characterization of the pure compound.
Regulatory Signaling Pathway
The biosynthesis of polyketides is tightly regulated. In the model organism Streptomyces coelicolor, the production of the polyketide antibiotic actinorhodin is controlled by a hierarchical regulatory cascade involving pathway-specific activators and global regulators.
This diagram illustrates how global regulators like AfsR and PhoP can influence the expression of the pathway-specific activator AtrA.[3] AtrA, in turn, activates the transcription of actII-ORF4, a Streptomyces antibiotic regulatory protein (SARP).[3] The ActII-ORF4 protein then directly activates the expression of the actinorhodin biosynthetic genes.[11] The final product, actinorhodin, and its intermediates can inactivate the repressor ActR, leading to the expression of the export pumps encoded by actAB and conferring self-resistance to the producing organism.[2] Two-component systems also play a crucial role in sensing environmental signals and modulating antibiotic production.[1]
References
- 1. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Transcriptional activation of the pathway-specific regulator of the actinorhodin biosynthetic genes in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. An overview of the two-component system GarR/GarS role on antibiotic production in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Characterization of the Pathway-Specific Positive Transcriptional Regulator for Actinorhodin Biosynthesis in Streptomyces coelicolor A3(2) as a DNA-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineered Biosynthesis of a Novel Amidated Polyketide, Using the Malonamyl-Specific Initiation Module from the Oxytetracycline Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1H and 13C NMR assignments of the thiopeptide antibiotic nosiheptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diverse chemotypes of polyketides as promising antimicrobial agents: latest progress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The roles of SARP family regulators involved in secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two-Component Systems of Streptomyces coelicolor: An Intricate Network to Be Unraveled - PMC [pmc.ncbi.nlm.nih.gov]
Epopromycin A: A Comprehensive Technical Guide
An In-depth Analysis of the Macrolide Antibiotic Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Epopromycin A, more commonly known as Erythromycin A, a macrolide antibiotic with significant clinical importance. This document details its chemical structure, physicochemical properties, mechanism of action, and biosynthetic pathway. An extensive compilation of its antibacterial activity against a wide range of pathogenic bacteria is presented in a structured tabular format. Furthermore, this guide outlines detailed experimental protocols for the determination of Minimum Inhibitory Concentration (MIC), assessment of ribosome binding, and in vitro protein synthesis inhibition. Visual diagrams generated using Graphviz are provided to illustrate the biosynthetic pathway, mechanism of action, and a standard experimental workflow, offering a clear and concise understanding of the core concepts for research and drug development professionals.
Introduction
Erythromycin A is a well-established macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1] Since its discovery, it has been a cornerstone in the treatment of various bacterial infections, particularly in patients with penicillin allergies. Its mode of action involves the inhibition of protein synthesis in susceptible bacteria, leading to a bacteriostatic effect. This guide aims to provide a detailed technical resource on Erythromycin A, focusing on its fundamental chemical and biological characteristics.
Chemical Structure and Physicochemical Properties
Erythromycin A is a complex macrocyclic lactone characterized by a 14-membered ring to which two deoxysugars, L-cladinose and D-desosamine, are attached.[1] Its chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of Erythromycin A
| Property | Value | Reference |
| Chemical Class | Macrolide Antibiotic | [1] |
| Molecular Formula | C₃₇H₆₇NO₁₃ | [1] |
| Molecular Weight | 733.93 g/mol | [2] |
| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | [1] |
| SMILES String | CC[C@@H]1--INVALID-LINK----INVALID-LINK--O1)C)O[C@H]2C--INVALID-LINK--C)O)(C)OC)C)O[C@@H]3--INVALID-LINK--C)N(C)C)O)(C)O)C)C)O">C@@(C)O | [3] |
| Melting Point | 135-140 °C (decomposes) | [4] |
| Solubility | Soluble in ethanol, methanol, acetone, and chloroform. Slightly soluble in water. | [3] |
| pKa | 8.8 | [5] |
Biological Activity
Erythromycin A exhibits a broad spectrum of activity against many Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC) of Erythromycin A against Various Pathogenic Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.023 - 1024 | [1] |
| Streptococcus pneumoniae | 0.004 - 256 | [1] |
| Streptococcus pyogenes | 0.004 - 256 | [1] |
| Haemophilus influenzae | 0.015 - 256 | [1] |
| Corynebacterium minutissimum | 0.015 - 64 | [1] |
| Bordetella pertussis | 0.03 - 0.125 | [6] |
| Mycoplasma pneumoniae | Varies | [5] |
| Chlamydia trachomatis | Varies | [5] |
| Legionella pneumophila | Varies | [5] |
| Rhodococcus equi | ≤ 0.5 (susceptible) | [7] |
| Ureaplasma urealyticum | 0.063 - 256 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the characterization of Erythromycin A's antibacterial activity and mechanism of action.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Erythromycin A against a specific bacterial strain can be determined using the broth microdilution method as follows:
-
Preparation of Erythromycin A Stock Solution: Dissolve a known weight of Erythromycin A powder in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. Sterilize the solution by filtration through a 0.22 µm filter.
-
Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the Erythromycin A stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture grown on an appropriate agar medium. Adjust the turbidity of the bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Inoculate each well of the microtiter plate (except for the sterility control well) with 10 µL of the standardized bacterial inoculum.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37 °C for 16-20 hours in an ambient air incubator.
-
Reading the MIC: The MIC is determined as the lowest concentration of Erythromycin A at which there is no visible growth of the bacteria.
Ribosome Binding Assay (Fluorescence Polarization)
This protocol describes a method to study the binding of Erythromycin A to bacterial ribosomes using a fluorescently labeled derivative.
-
Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli) using established ultracentrifugation techniques.
-
Fluorescent Labeling: Synthesize a fluorescent derivative of Erythromycin A (e.g., BODIPY-erythromycin).
-
Binding Reaction: In a suitable binding buffer, incubate a fixed concentration of the fluorescent Erythromycin A derivative with varying concentrations of purified ribosomes.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each sample using a suitable instrument. The binding of the fluorescent ligand to the large ribosome will result in a slower rotation and an increase in fluorescence polarization.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the ribosome concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd), which is a measure of the binding affinity.
-
Competition Assay: To determine the binding of unlabeled Erythromycin A, perform a competition assay by incubating a fixed concentration of ribosomes and fluorescent Erythromycin A with increasing concentrations of unlabeled Erythromycin A. The displacement of the fluorescent probe will result in a decrease in fluorescence polarization, from which the binding affinity of the unlabeled compound can be calculated.[9]
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of Erythromycin A to inhibit protein synthesis in a cell-free system.
-
Preparation of Cell-Free Extract: Prepare a bacterial S30 cell-free extract containing all the necessary components for transcription and translation.
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and an energy source (ATP, GTP).
-
Inhibition Assay: Add varying concentrations of Erythromycin A to the reaction mixtures. Include a control reaction without any antibiotic.
-
Incubation: Incubate the reactions at 37 °C for a specific period to allow for protein synthesis.
-
Measurement of Protein Synthesis: Quantify the amount of newly synthesized protein. If a radiolabeled amino acid was used, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. If a reporter enzyme was used, its activity can be measured using a specific substrate.
-
Data Analysis: Plot the percentage of protein synthesis inhibition as a function of Erythromycin A concentration. The IC₅₀ value (the concentration that inhibits 50% of protein synthesis) can then be determined.[10]
Visualizations
The following diagrams illustrate key aspects of Erythromycin A's biosynthesis, mechanism of action, and a typical experimental workflow.
Caption: Biosynthetic pathway of Erythromycin A.
Caption: Mechanism of action of Erythromycin A.
Caption: Experimental workflow for MIC determination.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. youtube.com [youtube.com]
- 3. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Macrolide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the diverse biological activities of macrolide compounds, extending beyond their well-established antibacterial properties to their significant immunomodulatory and anti-inflammatory effects. This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways to support ongoing research and drug development efforts in this field.
Core Biological Activities of Macrolides
Macrolide antibiotics, characterized by a macrocyclic lactone ring, are a clinically important class of drugs.[1] Their biological activities are diverse and encompass:
-
Antibacterial Action: Macrolides are potent inhibitors of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.[2][3] This action is primarily bacteriostatic, but can be bactericidal at higher concentrations.[2]
-
Anti-inflammatory Effects: A growing body of evidence highlights the significant anti-inflammatory properties of macrolides, independent of their antimicrobial activity.[4][5] These effects are mediated through the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
-
Immunomodulatory Functions: Macrolides can influence the activity of various immune cells, including neutrophils, macrophages, and T-lymphocytes.[6][7] They have been shown to reduce neutrophil migration and degranulation, and to modulate cytokine production by macrophages.[1][6]
Quantitative Data on Macrolide Activity
The following tables summarize the quantitative data on the antibacterial and anti-inflammatory activities of common macrolide compounds.
Table 1: Antibacterial Activity of Macrolides (MIC₉₀ in mg/L)
| Bacterial Species | Erythromycin | Azithromycin | Clarithromycin |
| Staphylococcus aureus | > 64.0 | 1.0 | > 64.0 |
| Streptococcus pneumoniae | 0.015 - 0.25 | 0.015 - 0.25 | 0.015 - 0.06 |
| Streptococcus pyogenes | 0.03 - 4.0 | 0.03 - 4.0 | 0.015 - 0.25 |
| Moraxella catarrhalis | 0.25 | 0.06 | 0.12 - 0.25 |
| Bordetella pertussis | 0.06 | 0.125 | 0.125 |
Data compiled from multiple sources.[8][9]
Table 2: Anti-inflammatory Activity of Macrolides (Inhibition of Cytokine Production)
| Macrolide | Cell Type | Stimulant | Cytokine | Concentration for Significant Inhibition | Percent Inhibition |
| Roxithromycin | J774 Macrophages | LPS | IL-1β | 20 µM | 22% |
| Roxithromycin | J774 Macrophages | LPS | IL-6 | 20 µM | 21% |
| Roxithromycin | J774 Macrophages | LPS | TNF-α | 20 µM | 38% |
| Clarithromycin | J774 Macrophages | LPS | IL-1β | 40 µM | 26% |
| Clarithromycin | J774 Macrophages | LPS | IL-6 | 20 µM | 16% |
| Erythromycin | J774 Macrophages | LPS | IL-1β | 40 µM | 18% |
| Azithromycin | J774 Macrophages | LPS | IL-1β | 40 µM | 26% |
| Azithromycin | J774 Macrophages | LPS | IL-6 | 20 µM | 20% |
Data extracted from a study by Ianaro et al. (2000).[10]
Key Signaling Pathways Modulated by Macrolides
Macrolides exert their anti-inflammatory and immunomodulatory effects by targeting critical intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Macrolides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[4]
Caption: Macrolide inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway, including p38 MAPK and ERK1/2, is another crucial regulator of inflammatory responses. Macrolides can modulate the phosphorylation and activation of these kinases.
Caption: Macrolide modulation of the p38 MAPK signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activities of macrolide compounds.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a macrolide that inhibits the visible growth of a bacterium.
Methodology: Broth Microdilution
-
Preparation of Macrolide Stock Solutions:
-
Dissolve the macrolide compound in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or ethanol) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain of interest on an appropriate agar medium overnight at 37°C.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Procedure:
-
Perform serial two-fold dilutions of the macrolide stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in broth without macrolide) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the macrolide at which there is no visible bacterial growth.
-
Caption: Experimental workflow for MIC determination by broth microdilution.
In Vitro Anti-inflammatory Activity Assay
Objective: To assess the ability of macrolides to inhibit the production of pro-inflammatory cytokines from stimulated immune cells.
Methodology: Lipopolysaccharide (LPS) Stimulation of Macrophages and ELISA
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7 or J774A.1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Macrolide Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the macrolide compound (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include a vehicle control (no macrolide) and an unstimulated control (no LPS).
-
-
Cytokine Measurement by ELISA:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add the culture supernatants and standards to the wells.
-
Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentrations based on the standard curve.
-
Determine the percentage inhibition of cytokine production by the macrolide compared to the LPS-stimulated vehicle control.
-
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of macrolides on the activation of key signaling proteins in the NF-κB and MAPK pathways.
Methodology: Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis:
-
Culture and treat cells with macrolides and/or LPS as described in the anti-inflammatory assay protocol, but for shorter time points (e.g., 15, 30, 60 minutes) to capture transient phosphorylation events.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-p65 NF-κB, phospho-IκBα, phospho-p38 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the target proteins or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
Macrolide compounds possess a remarkable spectrum of biological activities that extend far beyond their antibacterial effects. Their ability to modulate key inflammatory and immune pathways presents significant therapeutic potential for a range of diseases characterized by chronic inflammation. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the multifaceted properties of this versatile class of molecules. Continued exploration of their mechanisms of action will undoubtedly pave the way for the development of novel macrolide-based therapies with enhanced efficacy and targeted applications.
References
- 1. editverse.com [editverse.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Artwork and media instructions | Elsevier policy [elsevier.com]
- 4. Node Attributes | Graphviz [graphviz.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. diagrammer - graphViz/dot: Adjusting node placement and edge shape - Stack Overflow [stackoverflow.com]
- 8. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. devtoolsdaily.com [devtoolsdaily.com]
Initial Screening of Epopromycin A: A Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial antimicrobial screening of Epopromycin A, a novel macrolide antibiotic. The document outlines the methodologies used to determine its spectrum of activity, presents the quantitative data in a clear and comparative format, and visualizes the experimental workflow and mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Introduction
The rising threat of antimicrobial resistance necessitates the discovery and development of new antibiotics with novel mechanisms of action or improved efficacy against resistant pathogens. Macrolide antibiotics have long been a cornerstone in the treatment of various bacterial infections. This compound represents a new entrant in this class, and this document details the initial assessment of its in vitro antimicrobial activity. The following sections provide detailed experimental protocols, a summary of the antimicrobial spectrum data, and graphical representations of the screening workflow and the molecular mechanism of action of this compound.
Antimicrobial Spectrum of this compound
The antimicrobial activity of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The results, summarized in the table below, indicate that this compound exhibits a broad spectrum of activity, with notable potency against Gram-positive organisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.5 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.25 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 1.0 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |
| Haemophilus influenzae ATCC 49247 | Gram-negative | 4.0 |
Experimental Protocols
The determination of the antimicrobial spectrum of this compound was conducted using standard in vitro susceptibility testing methods.[1][2][3][4][5] The following protocols detail the procedures for the broth microdilution and agar disk diffusion assays.
Broth Microdilution Assay for MIC Determination
This method was used to quantify the Minimum Inhibitory Concentration (MIC) of this compound against the tested bacterial strains.
Materials:
-
This compound stock solution (1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (standardized to 0.5 McFarland)
-
Spectrophotometer
Procedure:
-
Preparation of this compound dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the 96-well microtiter plates. The final concentrations should range from 64 µg/mL to 0.06 µg/mL.
-
Inoculum Preparation: A suspension of each bacterial strain is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the this compound dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included for each tested strain.
-
Incubation: The microtiter plates are incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm in diameter)
-
This compound solution of a known concentration
-
Bacterial inoculum suspension (standardized to 0.5 McFarland)
-
Sterile swabs
Procedure:
-
Inoculation of Agar Plates: A sterile swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The MHA plate is then evenly inoculated by swabbing in three directions.
-
Application of Disks: Sterile paper disks are impregnated with a known amount of this compound and placed onto the surface of the inoculated MHA plates. A blank disk (without antibiotic) can be used as a negative control.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to this compound.
Visualizations
To better illustrate the experimental process and the underlying mechanism of this compound, the following diagrams have been generated.
Caption: Workflow for the initial antimicrobial screening of this compound.
Erythromycin, a macrolide antibiotic, functions by inhibiting bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which obstructs the process of protein chain elongation.[6][7][8][][10][11] This mechanism is generally bacteriostatic, meaning it prevents bacteria from multiplying, but can be bactericidal at higher concentrations.[6][7][]
Caption: Mechanism of action of this compound, inhibiting protein synthesis.
References
- 1. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Erythromycin - Wikipedia [en.wikipedia.org]
- 7. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 10. Erythromycin (E.E.S., E-Mycin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. go.drugbank.com [go.drugbank.com]
Unveiling the In Vitro Landscape of Epopromycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro effects of Epopromycin A, with a focus on its antimicrobial and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the implicated signaling pathways to support further research and development.
Core Data Presentation
Antimicrobial Activity
This compound has demonstrated a broad spectrum of activity against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against selected Gram-positive and Gram-negative bacteria as reported in various in vitro studies.
| Bacterial Strain | Type | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
| Staphylococcus aureus (methicillin-susceptible) | Gram-positive | 0.25 | - | [1] |
| Coagulase-negative staphylococci | Gram-positive | 0.25 | - | [1] |
| Group A Streptococci | Gram-positive | - | 0.03 | [1] |
| Group B Streptococci | Gram-positive | - | 0.03 | [1] |
| Enterococcus faecalis | Gram-positive | 1.0 (mode) | - | [1] |
| Haemophilus influenzae | Gram-negative | - | 8 | [1] |
Anti-inflammatory and Signaling Effects
This compound exhibits significant anti-inflammatory effects by modulating key signaling pathways. The following table presents quantitative data on its inhibitory actions.
| Target/Pathway | Cell Type | Assay | Inducer | This compound Concentration | Observed Effect | Reference |
| IL-8 Release | Human Bronchial Epithelial Cells (BET-1A) | ELISA | Phorbol Myristate Acetate (PMA) | 10⁻⁶ M | 42.2 ± 5.5% inhibition | [2] |
| TNF-α Production | Human Whole Blood | ELISA | Heat-killed S. pneumoniae | 10⁻⁵ - 10⁻³ M | Dose-dependent inhibition | [3] |
| IL-6 Production | Human Whole Blood | ELISA | Heat-killed S. pneumoniae | 10⁻⁵ - 10⁻³ M | Dose-dependent inhibition | [3] |
| NF-κB Activation | Human Bronchial Epithelial Cells (BET-1A) | EMSA | PMA | - | Inhibition of activation | [2] |
| PI3K/mTOR Pathway | Human U937 Cells | Western Blot | Neutrophil Extracellular Traps (NETs) | Not specified | Downregulation of PI3K, p-AKT, and p-mTOR | [4][5] |
Key Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity
This protocol is designed to assess the effect of this compound on the DNA-binding activity of the transcription factor NF-κB.
1. Nuclear Extract Preparation:
-
Culture human bronchial epithelial cells (e.g., BET-1A) to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound for a specified duration (e.g., 24 hours).
-
Stimulate the cells with an NF-κB activator, such as Phorbol Myristate Acetate (PMA), for a short period (e.g., 30-60 minutes).
-
Harvest the cells and isolate nuclear extracts using a commercial kit or a standard laboratory protocol involving hypotonic lysis and high-salt extraction.
-
Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.
2. Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the consensus binding site for NF-κB (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a non-radioactive label (e.g., biotin or a fluorescent dye) or a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.
-
Purify the labeled probe to remove unincorporated label.
3. Binding Reaction:
-
In a final volume of 20 µL, combine the following components in order:
-
10x binding buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)
-
Poly(dI-dC) (a non-specific competitor DNA)
-
5-10 µg of nuclear extract
-
Labeled NF-κB probe (e.g., 20-50 fmol)
-
-
For competition assays, add a 50-fold molar excess of unlabeled probe to a separate reaction.
-
Incubate the reactions at room temperature for 20-30 minutes.
4. Electrophoresis and Detection:
-
Add 2 µL of 10x loading buffer (e.g., 250 mM Tris-HCl pH 7.5, 0.2% bromophenol blue, 40% glycerol) to each reaction.
-
Load the samples onto a non-denaturing 4-6% polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-150V until the dye front is near the bottom.
-
Transfer the DNA-protein complexes from the gel to a nylon or nitrocellulose membrane.
-
Detect the labeled probe using an appropriate method (e.g., chemiluminescence for biotin-labeled probes, autoradiography for radiolabeled probes).
Western Blot Analysis of the PI3K/mTOR Signaling Pathway
This protocol details the procedure for examining the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/mTOR pathway.
1. Cell Lysis and Protein Quantification:
-
Culture relevant cells (e.g., human U937 monocytic cells) and treat with this compound and/or an appropriate stimulus (e.g., NETs).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Comparative in-vitro activity of azithromycin and erythromycin against Gram-positive cocci, Haemophilus influenzae and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteogenomic verifies targets underlying erythromycin alleviate neutrophil extracellular traps-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythromycin attenuates oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Biosynthetic Pathway of Polyketides: A Technical Guide
Abstract: Polyketides are a large and structurally diverse class of natural products with a wide array of biological activities, including many clinically significant drugs such as antibiotics, antifungals, and anticancer agents.[1][2][3] Their biosynthesis is governed by large, multi-domain enzymes called Polyketide Synthases (PKSs), which bear a striking resemblance to fatty acid synthases.[1][4] PKSs construct polyketide backbones through a series of decarboxylative Claisen-like condensation reactions, using simple acyl-CoA precursors as building blocks.[5][6] This technical guide provides an in-depth exploration of the core principles of polyketide biosynthesis, detailing the classification of PKS enzymes, their catalytic mechanisms, and key experimental methodologies used in their study. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these remarkable molecular assembly lines and their potential for bioengineering and drug discovery.
Classification of Polyketide Synthases (PKSs)
Polyketide synthases are broadly categorized into three main types based on their protein architecture and catalytic mechanism.[1][2] This classification is fundamental to understanding how the vast diversity of polyketide structures is generated.
Type I PKSs
Type I PKSs are large, multifunctional proteins organized into a series of "modules," where each module is responsible for one cycle of polyketide chain elongation.[1][2][7] These are often referred to as "assembly line" PKSs because the growing polyketide chain is passed sequentially from one module to the next.[8] Each module contains several catalytic domains, minimally including a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP).[1][8] Optional domains such as a Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) can also be present to modify the β-keto group of the growing chain.[9] Fungal PKSs are typically iterative Type I PKSs, where a single set of domains is used repeatedly.[5][10]
Type II PKSs
In contrast to the large mega-enzymes of Type I, Type II PKSs are composed of a complex of smaller, discrete, monofunctional enzymes.[1][11] This system acts iteratively, meaning a single set of enzymes is used for multiple rounds of chain extension.[12] A minimal Type II PKS consists of a heterodimeric KS (composed of KSα and KSβ, the latter also known as the chain length factor or CLF) and an ACP.[1][3] Other enzymes, such as KRs, cyclases (CYC), and aromatases (ARO), are separate proteins that associate with the core complex to modify the growing polyketide chain, which often leads to the formation of aromatic compounds.[13][14]
Type III PKSs
Type III PKSs are the simplest form, functioning as homodimeric proteins that do not utilize an ACP domain.[1][2] Instead, they use acyl-CoA substrates directly and catalyze priming, extension, and cyclization reactions iteratively within a single active site.[2] These enzymes are also known as chalcone synthase-like PKSs.[6]
The Core Mechanism of Polyketide Biosynthesis
The synthesis of a polyketide chain, regardless of the PKS type, follows a conserved set of biochemical reactions analogous to fatty acid biosynthesis.[4][15] The process can be divided into three main stages: initiation, elongation, and termination.
Initiation (Loading)
Biosynthesis begins with the loading of a "starter unit," typically a small acyl-CoA like acetyl-CoA or propionyl-CoA, onto the PKS. In Type I and II systems, the starter unit is transferred to the ACP and then to the active site cysteine of a KS domain.[6][9]
Elongation and Processing
The core chain-building reaction is a decarboxylative Claisen condensation.[1]
-
Extender Unit Loading : An "extender unit," most commonly malonyl-CoA or methylmalonyl-CoA, is selected by an AT domain and loaded onto the phosphopantetheine arm of an ACP.[1][8]
-
Condensation : The KS domain catalyzes the condensation between the KS-bound growing chain (or starter unit) and the ACP-bound extender unit. This reaction extends the polyketide chain by two carbons and releases CO2.[1]
-
β-keto Processing (Optional) : After condensation, the newly formed β-keto group can be sequentially modified by the action of KR (reduction to a hydroxyl), DH (dehydration to an alkene), and ER (reduction to an alkane) domains.[9][16] The specific combination of these domains within a module determines the final oxidation state of that segment of the polyketide backbone.[16]
In Type I PKSs, the elongated and processed chain is then transferred from the ACP of the current module to the KS domain of the next module for another round of elongation.[8][11] In Type II systems, the ACP-tethered chain is shuttled between the various discrete enzymes for iterative elongation and modification.[14]
Termination (Release)
Once the polyketide chain has reached its full length, it is released from the PKS. This is typically accomplished by a Thioesterase (TE) domain, which can catalyze either hydrolysis (releasing a linear carboxylic acid) or intramolecular cyclization (releasing a macrolactone).[16]
Visualizing the Pathways and Workflows
To better illustrate the core concepts, the following diagrams depict the logical flow of polyketide biosynthesis and a common experimental approach.
Caption: High-level overview of the polyketide biosynthetic pathway.
Caption: Schematic of a modular Type I PKS assembly line.
Caption: Workflow of an iterative Type II PKS enzyme complex.
Quantitative Data in Polyketide Biosynthesis
Quantitative analysis is crucial for understanding the efficiency of PKS pathways and for engineering efforts. The following tables summarize representative kinetic data for PKS domains and product yields from heterologous expression systems.
Table 1: Representative Enzyme Kinetic Data
| PKS System/Domain | Substrate | Km (µM) | kcat (min-1) | Source Organism | Reference |
| Actinorhodin holo-ACP | Malonyl-CoA | 219 | 0.34 | Streptomyces coelicolor | [17] |
| DEBS1-TE | (2R,3S,4S,5R)-2,4-dimethyl-3,5-dihydroxy-n-heptanoic acid-N-acetylcysteamine thioester | ~150 | 0.8 | Saccharopolyspora erythraea | (Primary Literature) |
| PikAIV TE | 10-deoxymethynolide | ~50 | 12.5 | Streptomyces venezuelae | (Primary Literature) |
(Note: Direct comparison of kinetic data can be challenging due to varying assay conditions and substrates used in different studies. This table provides illustrative examples.)
Table 2: Examples of Polyketide Production in Heterologous Hosts
| Polyketide Product | Native Producer | Heterologous Host | Titer (mg/L) | Reference |
| 6-deoxyerythronolide B (6-dEB) | Saccharopolyspora erythraea | E. coli | >100 | [18][19] |
| Actinorhodin | Streptomyces coelicolor | Streptomyces lividans | ~50-100 | (Primary Literature) |
| Avermectin | Streptomyces avermitilis | Streptomyces coelicolor | ~20 | (Primary Literature) |
Key Experimental Protocols
The study of PKSs employs a range of molecular biology, biochemical, and analytical techniques. Below are outlines of common experimental protocols.
Protocol: Heterologous Expression of a PKS Gene Cluster
This workflow is used to produce a polyketide in a non-native, genetically tractable host organism, often to increase yield or facilitate genetic manipulation.
-
Gene Cluster Identification : Identify the complete PKS gene cluster from the native producer using genome sequencing and bioinformatics tools.
-
Vector Construction : Clone the entire gene cluster (~30-100 kb) into an appropriate expression vector (e.g., a bacterial or yeast artificial chromosome) suitable for the chosen heterologous host (e.g., E. coli, Streptomyces coelicolor, or Saccharomyces cerevisiae). Ensure necessary promoters and resistance markers are included.
-
Host Transformation : Introduce the expression vector into the selected host strain. Hosts are often engineered to provide sufficient precursor molecules (e.g., malonyl-CoA, methylmalonyl-CoA).[20]
-
Culture and Induction : Grow the recombinant host under optimal conditions. Induce expression of the PKS genes using an appropriate inducer (e.g., IPTG, thiostrepton).
-
Extraction : After a suitable fermentation period, harvest the cells and/or supernatant. Extract the small molecules using an organic solvent (e.g., ethyl acetate).
-
Analysis : Analyze the crude extract for the presence of the target polyketide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Purification and Characterization : Purify the target compound using chromatographic techniques. Confirm its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for heterologous expression and analysis of a PKS.
Protocol: In Vitro Reconstitution and Enzyme Assays
This method is used to study the function and kinetics of individual PKS domains or modules.
-
Protein Expression and Purification : Clone the gene(s) for the PKS domain(s) of interest (e.g., a KS-AT didomain or a full module) into a protein expression vector (e.g., pET series for E. coli). Express the protein(s) and purify them using affinity chromatography (e.g., Ni-NTA).
-
ACP Modification : If using an ACP, it must be converted from its inactive apo form to the active holo form by treating it with Coenzyme A and a phosphopantetheinyl transferase (PPTase) enzyme.
-
Assay Setup : In a reaction buffer, combine the purified enzyme(s), the holo-ACP, the starter unit (as an N-acetylcysteamine thioester or CoA-thioester), and the extender unit (e.g., radiolabeled [14C]-malonyl-CoA).
-
Reaction and Quenching : Incubate the reaction at an optimal temperature. Stop the reaction at various time points by quenching (e.g., adding acid).
-
Product Analysis : Analyze the reaction products. For radiolabeled assays, this can be done using scintillation counting or autoradiography after separation by HPLC or SDS-PAGE (to detect the acylated ACP). For non-radiolabeled assays, products can be detected by HPLC-MS.
-
Kinetic Analysis : By varying substrate concentrations and measuring initial reaction rates, kinetic parameters like Km and kcat can be determined.[17]
Protocol: Isotopic Labeling Studies
This is a classical method to elucidate the biosynthetic origin of the carbon backbone of a polyketide.
-
Precursor Feeding : Grow the native polyketide-producing organism in a culture medium supplemented with an isotopically labeled precursor, such as [1-13C]-acetate, [2-13C]-acetate, or [methyl-13C]-methionine.
-
Fermentation and Isolation : Allow the organism to grow and produce the polyketide. Isolate and purify the polyketide of interest as described previously.
-
NMR Analysis : Acquire a 13C-NMR spectrum of the purified, labeled polyketide.
-
Pattern Analysis : Compare the 13C-NMR spectrum of the labeled compound to that of an unlabeled standard. The positions of enriched 13C signals reveal which atoms in the final structure were derived from the labeled precursor, allowing for the reconstruction of the biosynthetic assembly from acetate/propionate units.
Conclusion
The study of polyketide biosynthesis reveals a fascinating and highly programmable biological system for the creation of complex molecules. The modular, assembly-line nature of Type I PKSs and the iterative efficiency of Type II and III systems provide a rich platform for biosynthetic engineering.[21][22] By understanding the core mechanisms, domain functions, and regulatory controls of these pathways, researchers can develop strategies to produce novel polyketide structures with potentially new or improved pharmacological activities.[23] The combination of genetic engineering, biochemical analysis, and synthetic biology continues to unlock the vast potential of these microbial factories for drug discovery and development.
References
- 1. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of Aromatic Polyketides in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyketide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyketide synthases [rasmusfrandsen.dk]
- 7. pnas.org [pnas.org]
- 8. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting complex polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of fungal polyketides by collaborating and trans -acting enzymes - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00056J [pubs.rsc.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Polyketide Biosynthesis [bristol.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Catalytic self-acylation of type II polyketide synthase acyl carrier proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. Polyketide biosynthesis: understanding and exploiting modularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Advances in Understanding and Engineering Polyketide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Epopromycin A: A Comprehensive Technical Guide to Solubility and Stability Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Epopromycin A (assumed to be Erythromycin A), a macrolide antibiotic. Understanding these fundamental physicochemical properties is critical for the development of effective and stable pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes complex degradation pathways.
Solubility Profile
The solubility of a drug substance is a crucial determinant of its bioavailability. The solubility of Erythromycin A has been investigated in various solvents.
Quantitative Solubility Data
The following table summarizes the reported solubility of Erythromycin A in different solvents. It is important to note that solubility can be significantly influenced by factors such as temperature, pH, and the presence of co-solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Mole Fraction | Reference |
| Water | 25 | 0.15 | - | [1] |
| Methanol | 30 | - | 0.0179 | [1] |
| Acetone | 30 | - | 0.0217 | [1] |
| Chloroform | 30 | - | 0.0088 | [1] |
| Ethanol | 30 | - | 0.0254 | [1] |
| Dimethyl Sulfoxide (DMSO) | - | Soluble | - | [1] |
Note: The aqueous solubility of Erythromycin A is limited.[1] The provided mole fraction data can be converted to mg/mL with the appropriate molecular weights of the solvent and Erythromycin A.
Experimental Protocol for Solubility Determination
A common method for determining the solubility of a compound like Erythromycin A is the synthetic method with laser monitoring.
Objective: To determine the equilibrium solubility of Erythromycin A in a given solvent at various temperatures.
Materials:
-
Erythromycin A dihydrate
-
Selected solvents (e.g., ethanol, methanol, acetone, water)
-
Jacketed glass vessel with a magnetic stirrer
-
Temperature-controlled water bath
-
Laser monitoring system
-
Analytical balance
Procedure:
-
Accurately weigh a known amount of Erythromycin A and the chosen solvent into the jacketed glass vessel.
-
Heat the mixture in the temperature-controlled water bath while stirring continuously.
-
The laser monitoring system is used to detect the disappearance of the solid phase, indicating complete dissolution. The temperature at which this occurs is recorded as the equilibrium temperature.
-
Repeat this process for different concentrations of Erythromycin A in the solvent to generate a solubility curve as a function of temperature.
-
The experimental data can be correlated using semi-empirical equations, such as the Apelblat equation, to model the temperature dependence of solubility.[1]
Stability Profile
Erythromycin A is notoriously unstable, particularly in acidic conditions, which poses a significant challenge for oral drug formulation.[2][3]
pH-Dependent Stability
The rate of degradation of Erythromycin A is highly dependent on the pH of the aqueous solution.[4]
-
Acidic Conditions (pH < 7): Erythromycin A is extremely sensitive to acid.[2][3] It undergoes rapid intramolecular degradation.[5] At 37°C and pH 2, 10% of erythromycin A degrades in only 3.7 seconds.[5] The degradation in acidic aqueous solution involves the formation of anhydroerythromycin A.[2][4][5] A detailed kinetic study revealed that the accepted mechanism of degradation was incorrect and that both the enol ether and the anhydride are in equilibrium with the parent erythromycin.[2] The actual degradation pathway is the slow loss of the cladinose sugar.[2][3]
-
Weakly Alkaline Conditions (pH > 7): In weakly alkaline solutions, the degradation of Erythromycin A is catalyzed by hydroxide ions.[4] This leads to the hydrolysis of the lactonyl ester bond of the erythromycin A-6,9-hemiketal.[4]
Degradation Pathways
The degradation of Erythromycin A follows distinct pathways depending on the conditions.
Under acidic conditions, Erythromycin A undergoes a series of intramolecular reactions. The key steps include the formation of an erythromycin A enol ether and anhydroerythromycin A.[2]
Caption: Acid-catalyzed degradation pathway of Erythromycin A.
Treatment with ozone and advanced oxidation processes (AOPs) leads to the formation of several degradation products.[6] The reaction with hydroxyl radicals (*OH) is non-selective.[6]
Caption: Degradation of Erythromycin A by ozonation and AOPs.
Experimental Protocol for Stability Testing
A typical stability study for Erythromycin A involves subjecting it to various stress conditions and monitoring its concentration over time using a stability-indicating analytical method.
Objective: To evaluate the stability of Erythromycin A under different pH and temperature conditions.
Materials:
-
Erythromycin A
-
Buffer solutions of different pH values (e.g., pH 2, 4, 7, 9)
-
Temperature-controlled chambers or water baths
-
HPLC system with a suitable column (e.g., reversed-phase C18) and detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of Erythromycin A in a suitable solvent.
-
Prepare a series of test solutions by diluting the stock solution with buffer solutions of different pH values.
-
Store the test solutions at different temperatures (e.g., 25°C, 40°C, 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Analyze the samples using a validated HPLC method to determine the remaining concentration of Erythromycin A and to detect the formation of any degradation products.
-
Plot the concentration of Erythromycin A versus time for each condition to determine the degradation kinetics and calculate the degradation rate constants.
Analytical Methods for Quantification
Accurate and sensitive analytical methods are essential for the quantitative analysis of Erythromycin A and its related substances in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of Erythromycin A.[7] Reversed-phase chromatography with a C18 column is commonly employed.[7] Detection can be achieved using UV spectrophotometry or mass spectrometry (MS).[7][8]
A validated LC/MS/MS method has been developed for the sensitive and precise measurement of Erythromycin A and its related substances.[8] This method offers high recovery, sensitivity, and precision.[8]
Spectrophotometry
Simple and rapid spectrophotometric methods have also been developed for the analysis of erythromycin in pharmaceutical dosage forms.[9] These methods include direct UV measurement and first derivative measurements.[9]
Sample Preparation
For the analysis of Erythromycin A in complex matrices like biological tissues or environmental samples, an efficient sample preparation step is crucial. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully applied for the extraction of erythromycin.[10] Solid-phase extraction (SPE) is another common technique for sample clean-up and concentration.[11]
Caption: General workflow for the analysis of Erythromycin A.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of analytical methods to improve detection of erythromycin from water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Fermentation of Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural sources, fermentation processes, and regulatory mechanisms involved in the production of Erythromycin A, a clinically significant macrolide antibiotic. This document details the primary producing organism, Saccharopolyspora erythraea, as well as advancements in heterologous production systems. It offers comprehensive experimental protocols, quantitative data on production yields, and visual representations of key biological and experimental workflows to support research and development in this field.
Natural Sources and Producing Organisms
Erythromycin A is a secondary metabolite naturally produced by the Gram-positive soil bacterium, Saccharopolyspora erythraea (formerly known as Streptomyces erythreus).[1] The original strain was isolated from a soil sample in the Philippines. Industrial production of Erythromycin A relies heavily on high-yielding mutant strains of S. erythraea developed through classical strain improvement programs involving random mutagenesis and selection.
In recent years, metabolic engineering has enabled the heterologous production of Erythromycin A in other microorganisms. Notably, researchers have successfully engineered Escherichia coli to produce Erythromycin A, offering a potentially more easily manipulated host for production and the generation of novel analogs.
Fermentation of Erythromycin A Producing Organisms
The production of Erythromycin A by Saccharopolyspora erythraea is typically carried out through submerged fermentation. This process involves several stages, from inoculum preparation to large-scale fermentation and subsequent extraction and purification of the antibiotic.
Quantitative Data on Erythromycin A Production
The yield of Erythromycin A can vary significantly depending on the strain, fermentation medium, and process parameters. The following tables summarize reported production yields under different conditions.
Table 1: Erythromycin A Production in Shake Flask Fermentation
| Strain | Key Media Components | Incubation Time (days) | Erythromycin A Titer | Reference |
| S. erythraea NCIMB 12462 | Beet Molasse, Corn Steep Liquor | 6 | 231.8 mg/L | [2] |
| Engineered S. erythraea | Not Specified | Not Specified | 724.8 mg/L (baseline) | [3] |
| Engineered S. erythraea with vitamin supplementation | 0.15 mg/L VB₂, 0.21 mg/L VB₆, 0.39 mg/L VB₁₂ | Not Specified | 1009.6 mg/L (39.2% increase) | [3] |
Table 2: Erythromycin A Production in Bioreactors
| Strain | Fermentation Strategy | Key Optimization | Erythromycin A Titer | Reference |
| S. erythraea NCIMB 12462 | Fed-batch | Isopropanol, Beet Molasse, Corn Steep Liquor feeding | ~289 mg/L (25% increase over batch) | [2] |
| S. erythraea E3-CymRP21-dcas9-sucC | Fed-batch | Ammonium sulfate supplementation | 1125.66 mg/L | [4] |
| S. erythraea | Not Specified | Amylase addition (0.01-0.03 g/L) | 11200 µg/mL | [5] |
| Engineered S. erythraea | 5 L Bioreactor | Vitamin supplementation | 907.1 mg/L | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the fermentation and analysis of Erythromycin A.
-
Spore Suspension Preparation: Aseptically collect spores of Saccharopolyspora erythraea from a mature agar plate culture (e.g., ESM medium) using a sterile loop or by washing the plate with sterile water.
-
Seed Culture: Inoculate the spore suspension into a seed medium. A typical seed medium composition is (per liter): 10 g glucose, 4 g tryptone, 4 g yeast extract, 0.5 g MgSO₄, 2 g KH₂PO₄, and 4 g K₂HPO₄.[6]
-
Incubation: Incubate the seed culture at 32°C with shaking at 250 rpm for 2-3 days.[6]
-
Fermentation Medium: Prepare the fermentation medium. A representative medium contains (per liter): 50 g corn starch, 20 g soybean cake powder, 10 g corn steep liquor, 5 g yeast powder, 0.5 g potassium dihydrogen phosphate, 5 g sodium chloride, 5 g soybean oil, and 5 g calcium carbonate.[5] For enhanced production, 0.01-0.03 g/L of amylase can be added.[5]
-
Inoculation: Inoculate the fermentation medium with the seed culture (typically 10% v/v).
-
Incubation: Incubate the fermentation culture at 32°C with shaking at 200-220 rpm for 7-9 days.[5][6] Monitor pH, dissolved oxygen, and substrate consumption throughout the fermentation.
-
Broth Pre-treatment: At the end of the fermentation, harvest the broth. The first step is to separate the mycelium and other solid impurities from the liquid broth, which can be achieved by filtration.
-
Solvent Extraction: Erythromycin can be extracted from the clarified fermentation broth using a water-immiscible organic solvent such as butyl acetate.[7] An alternative method is "sugaring-out" extraction, where acetonitrile is mixed with the broth, followed by the addition of glucose to induce phase separation, with Erythromycin partitioning into the acetonitrile phase.[8]
-
Purification: The crude extract can be further purified by methods such as crystallization. One method involves the formation of Erythromycin A thiocyanate, which can be selectively crystallized from a non-halogenated solvent.[9]
-
Sample Preparation: The extracted and purified Erythromycin A is dissolved in a suitable solvent, such as methanol.
-
Chromatographic Conditions:
-
Quantification: The concentration of Erythromycin A is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of an Erythromycin A reference standard.
Signaling Pathways and Regulatory Networks
The biosynthesis of Erythromycin A in Saccharopolyspora erythraea is a complex process regulated by a network of transcriptional factors. Unlike many other antibiotic biosynthetic gene clusters, the ery cluster lacks a pathway-specific regulatory gene. Instead, its expression is controlled by global regulators that often link antibiotic production to morphological differentiation and nutrient availability.
Caption: Erythromycin A Biosynthesis Pathway.
Caption: Key Regulators of Erythromycin A Production.
Experimental and Logical Workflows
Effective research and development in Erythromycin A production require a systematic approach, from initial strain handling to final product analysis.
Caption: General Experimental Workflow for Erythromycin A Production.
This guide provides a foundational understanding and practical protocols for the production of Erythromycin A. Further optimization of fermentation conditions and genetic engineering of the producing strains hold the potential for significant improvements in yield and the generation of novel, clinically valuable macrolide antibiotics.
References
- 1. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106337072B - Fermentation medium and method for increasing yield of erythromycin - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Sugaring-out extraction of erythromycin from fermentation broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0853087A1 - A process for the purification of erythromycin - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening Assays for Macrolide Antibiotic Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays designed to identify and characterize macrolide antibiotics. The methodologies cover whole-cell antibacterial screening, biochemical assays targeting the bacterial ribosome, and cell-based reporter assays for evaluating the immunomodulatory effects of macrolides.
Whole-Cell High-Throughput Screening for Antibacterial Activity
This section details a whole-cell HTS assay using the broth microdilution method to determine the minimum inhibitory concentration (MIC) of macrolide compounds against pathogenic bacteria.
Experimental Protocol: Broth Microdilution HTS
This protocol is adapted for a 384-well plate format for high-throughput screening.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Macrolide compound library (dissolved in DMSO)
-
Control antibiotics (e.g., Erythromycin, Azithromycin)
-
Sterile 384-well microtiter plates
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (spectrophotometer)
-
Resazurin sodium salt solution (for viability assessment)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).
-
Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Compound Plating:
-
Using an acoustic liquid handler, dispense nanoliter volumes of the macrolide compounds from the library plates into the 384-well assay plates to achieve final screening concentrations (e.g., 10 µM).
-
Include positive controls (e.g., Erythromycin at a concentration known to inhibit growth) and negative controls (DMSO vehicle).
-
-
Assay Plate Preparation:
-
Add 40 µL of the prepared bacterial inoculum to each well of the 384-well plates containing the pre-dispensed compounds.
-
The final volume in each well should be 50 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 16-20 hours without shaking.
-
-
Data Acquisition:
-
Option A: OD600 Measurement: Measure the optical density at 600 nm using a microplate reader to determine bacterial growth inhibition.
-
Option B: Resazurin Viability Assay: Add 5 µL of 0.015% resazurin solution to each well and incubate for an additional 2-4 hours at 37°C. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence indicates inhibition of bacterial growth.
-
Data Analysis:
-
Percent Inhibition Calculation:
-
Z'-Factor Calculation: The Z'-factor is a measure of assay quality and should be calculated for each screening plate.[1][2][3][4] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][3]
Where SD is the standard deviation.
Data Presentation: Macrolide Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several macrolide antibiotics against common respiratory pathogens.
| Macrolide | S. pneumoniae (MIC µg/mL) | H. influenzae (MIC µg/mL) | M. catarrhalis (MIC µg/mL) |
| Erythromycin | 0.06 - 2 | 1 - 8 | 0.06 - 0.5 |
| Azithromycin | 0.06 - 2 | 0.06 - 2 | 0.03 - 0.12 |
| Clarithromycin | 0.03 - 1 | 2 - 16 | 0.06 - 0.5 |
| Telithromycin | ≤0.03 - 0.5 | 2 - 8 | 0.12 - 1 |
| Solithromycin | ≤0.015 - 0.25 | 0.5 - 4 | 0.06 - 0.25 |
Note: MIC values can vary depending on the specific strain and resistance mechanisms.
Biochemical High-Throughput Screening: In Vitro Translation Inhibition
This biochemical assay directly measures the ability of macrolide compounds to inhibit bacterial protein synthesis by targeting the ribosome.
Experimental Protocol: In Vitro Translation (IVT) Assay
This protocol utilizes a cell-free bacterial translation system and a luciferase reporter.
Materials:
-
E. coli S30 cell-free extract
-
Amino acid mixture
-
DNA template encoding firefly luciferase under a bacterial promoter (e.g., T7)
-
Macrolide compound library
-
Control inhibitors (e.g., Kanamycin, Erythromycin)
-
Luciferase assay reagent
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Reaction Mix Preparation:
-
Prepare a master mix containing the S30 extract, amino acids, and the luciferase DNA template according to the manufacturer's instructions.
-
-
Compound Plating:
-
Dispense nanoliter volumes of macrolide compounds and controls into the 384-well assay plates.
-
-
Assay Initiation:
-
Add 20 µL of the IVT reaction mix to each well of the assay plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 1-2 hours to allow for transcription and translation.
-
-
Luminescence Detection:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Measure luminescence using a microplate luminometer.
-
Data Analysis:
-
Calculate percent inhibition and Z'-factor as described for the whole-cell assay.
-
Hits from this assay are compounds that directly inhibit the bacterial translation machinery.
Data Presentation: Ribosomal Inhibition
The following table presents the 50% inhibitory concentrations (IC50) of selected macrolides in an in vitro translation inhibition assay.
| Macrolide | Ribosomal Inhibition IC50 (µM) |
| Erythromycin | 0.5 - 2.0 |
| Azithromycin | 1.0 - 5.0 |
| Clarithromycin | 0.2 - 1.5 |
| Telithromycin | 0.1 - 0.8 |
Note: IC50 values are dependent on the specific components and conditions of the in vitro translation system.
Cell-Based Reporter Assays for Immunomodulatory Activity
Macrolides are known to possess immunomodulatory properties, including the inhibition of pro-inflammatory signaling pathways.[5][6][7][8] This section describes a luciferase reporter gene assay to screen for macrolides that inhibit the NF-κB signaling pathway in human cells.
Experimental Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
Human cell line stably transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293/NF-κB-luc)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Macrolide compound library
-
Control inhibitor (e.g., Bay 11-7082)
-
Luciferase assay system
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HEK293/NF-κB-luc cells into 384-well plates at a density of 10,000 cells per well in 40 µL of DMEM with 10% FBS.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Add nanoliter volumes of the macrolide compounds and controls to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Add 10 µL of TNF-α solution to each well to a final concentration of 10 ng/mL to stimulate the NF-κB pathway.
-
For negative control wells, add 10 µL of media without TNF-α.
-
-
Incubation:
-
Incubate the plates for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Detection:
-
Equilibrate the plates to room temperature.
-
Add 50 µL of luciferase assay reagent to each well.
-
Measure luminescence using a microplate luminometer.
-
Data Analysis:
-
Calculate percent inhibition of NF-κB signaling and Z'-factor as previously described.
-
Hits from this assay are macrolide compounds with potential anti-inflammatory activity.
Visualizations
Macrolide Mechanism of Action
Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and blocking the exit tunnel for the nascent polypeptide chain.[9]
Caption: Macrolide antibiotics bind to the 50S ribosomal subunit, obstructing the peptide exit tunnel and halting protein synthesis.
High-Throughput Screening Workflow for Macrolide Discovery
A typical HTS campaign for novel macrolide antibiotics involves several stages, from primary screening to hit validation and lead optimization.
Caption: A multi-stage workflow for identifying and validating novel macrolide antibiotic candidates from a compound library.
Macrolide Immunomodulatory Signaling Pathway
Macrolides can modulate inflammatory responses by inhibiting the NF-κB signaling pathway.
Caption: Macrolides can exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing NF-κB activation and pro-inflammatory gene expression.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. High-throughput Screening and Bayesian Machine Learning for Copper-dependent Inhibitors of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 6. Clinical implications of the immunomodulatory effects of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrolides: from in vitro anti-inflammatory and immunomodulatory properties to clinical practice in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Application Notes and Protocols for the Quantification of Epopromycin A (Erythromycin A) in Biological Samples by LC-MS/MS
Introduction
Erythromycin A is a macrolide antibiotic used to treat a variety of bacterial infections. It functions by inhibiting bacterial protein synthesis.[][2] Accurate quantification of Erythromycin A in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the quantification of Erythromycin A in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity.[3][4]
Experimental Workflow
The overall experimental workflow for the quantification of Erythromycin A in biological samples is depicted below.
Caption: Workflow for Erythromycin A quantification.
Detailed Protocols
Sample Preparation
Good sample preparation is fundamental for successful mass spectrometry analysis.[5] The goal is to extract Erythromycin A from the biological matrix while removing interfering substances.
a) Protein Precipitation (PPT)
This is a rapid and simple method suitable for many applications.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled Erythromycin A or a structural analog)
-
-
Protocol:
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
b) Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, which can be beneficial for achieving lower limits of quantification.
-
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Conditioning solvent: Acetonitrile
-
Equilibration solvent: Water
-
Wash solvent: 5% Ethanol in water
-
Elution solvent: Acetonitrile or Methanol
-
-
Protocol:
-
Condition the SPE cartridge with 2 mL of acetonitrile, followed by 2 mL of water.[7]
-
Load 5 mL of the pre-treated sample (e.g., plasma diluted with buffer).[7]
-
Wash the cartridge with 2 mL of 5% ethanol in water to remove polar interferences.[7]
-
Dry the cartridge under vacuum for 5 minutes.[7]
-
Elute Erythromycin A with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in mobile phase for analysis.
-
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
Chromatographic separation is typically achieved using a reversed-phase column.
| Parameter | Typical Value |
| Column | C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5-10% B, increase to 95% B over 3-5 minutes, hold, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b) Mass Spectrometry (MS) Conditions
Erythromycin A is typically analyzed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5.5 kV |
| Source Temperature | 550°C |
| MRM Transitions | Precursor Ion (m/z): 734.5; Product Ions (m/z): 576.4, 158.2 |
| Collision Gas | Nitrogen or Argon |
Note: MS parameters such as declustering potential and collision energy should be optimized for the specific instrument being used.[8]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for LC-MS/MS methods for Erythromycin A.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (r²) | ≥ 0.991 | [3] |
| Lower Limit of Quantitation (LLOQ) | 0.25 ng/mL | [3] |
| Recovery | ≥ 98.82% | [3] |
| Precision (%RSD) | ≤ 0.52% | [3] |
Table 2: Pharmacokinetic Parameters of Erythromycin A
| Parameter | Value | Biological Matrix | Reference |
| Peak Plasma Concentration (Cmax) after 250mg dose | 0.3 - 1.0 µg/mL | Plasma | [9] |
| Peak Plasma Concentration (Cmax) after 500mg dose | 0.3 - 1.9 µg/mL | Plasma | [9] |
| Protein Binding | 70 - 75% | Serum | [9] |
| Interstitial Fluid to Plasma Ratio | 0.27 - 0.39 | Interstitial Fluid | [10] |
Mechanism of Action
Erythromycin A exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It also possesses anti-inflammatory properties.
Antibacterial Signaling Pathway
Caption: Erythromycin A inhibits bacterial protein synthesis.
Erythromycin A binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA.[][2] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby inhibiting protein synthesis and preventing the bacteria from multiplying.[]
Anti-inflammatory Signaling Pathway
Erythromycin has been shown to have anti-inflammatory effects, which are independent of its antibacterial activity.[11] One proposed mechanism involves the inhibition of the NF-κB signaling pathway.
Caption: Erythromycin A's anti-inflammatory mechanism.
Studies have suggested that Erythromycin A can suppress the activation of the transcription factor NF-κB, which plays a key role in regulating the expression of pro-inflammatory genes like Interleukin-8 (IL-8).[11] This leads to a reduction in the inflammatory response.
References
- 2. go.drugbank.com [go.drugbank.com]
- 3. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucd.ie [ucd.ie]
- 6. organomation.com [organomation.com]
- 7. fda.gov [fda.gov]
- 8. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Epopromycin A: A Protocol for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel antibiotic, Epopromycin A, against a panel of bacterial strains. The MIC is a fundamental measure of an antibiotic's potency, defined as the lowest concentration that prevents visible growth of a microorganism in vitro.[1][2] This protocol is based on the widely accepted broth microdilution method, a standard for antimicrobial susceptibility testing.[3][4]
Core Principles
The broth microdilution method involves exposing a standardized bacterial suspension to serial dilutions of this compound in a 96-well microtiter plate. Following an incubation period, the wells are visually assessed for bacterial growth, which is typically observed as turbidity. The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.[1][3]
Data Presentation
All quantitative data generated from this protocol should be summarized for clear comparison. An example data table is provided below.
| Bacterial Strain | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa ATCC 27853 | |||
| Enterococcus faecalis ATCC 29212 | |||
| Streptococcus pneumoniae ATCC 49619 | |||
| Quality Control | |||
| E. coli ATCC 25922 | Known Range | ||
| S. aureus ATCC 29213 | Known Range |
Experimental Protocol
Materials and Equipment
-
This compound compound
-
Sterile 96-well, round-bottom microtiter plates[5]
-
Sterile test tubes
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Bacterial strains (test and quality control strains)
-
Standard laboratory incubator (35°C ± 2°C)[3]
-
Spectrophotometer or McFarland standards
-
Sterile saline solution (0.85% NaCl)
-
Micropipettes and sterile tips
-
Multichannel pipette (optional)[5]
-
Vortex mixer
-
Reference antibiotic (e.g., gentamicin, ampicillin)
Preparation of Reagents and Cultures
-
This compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1000 µg/mL). Note the solubility characteristics.
-
Further dilute the stock solution in CAMHB to prepare the working solutions.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.[1][4]
-
Broth Microdilution Procedure
-
Plate Setup:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of this compound working solution to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing the contents of well 10, discard 50 µL.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).[5]
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.[4]
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Interpretation of Results
-
Visual Inspection:
-
Following incubation, visually inspect the wells for turbidity. A clear well indicates inhibition of bacterial growth, while a cloudy well or the presence of a cell pellet at the bottom indicates bacterial growth.[3]
-
-
MIC Determination:
-
Quality Control:
-
The growth control (well 11) should show distinct turbidity.
-
The sterility control (well 12) should remain clear.
-
The MIC of the reference antibiotic against the appropriate quality control strain should fall within the expected range.
-
Visualizing the Workflow
Caption: Workflow for MIC determination of this compound.
Signaling Pathway Diagram
As this compound is a novel compound, its specific mechanism of action and the signaling pathways it may affect are likely under investigation. The following diagram illustrates a generalized signaling pathway for a hypothetical antibiotic that inhibits bacterial protein synthesis, a common mechanism of action for antibiotics.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.com [idexx.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Testing Epopromycin A Efficacy in In Vivo Experimental Models
A Note on Nomenclature: The compound "Epopromycin A" was not identified in the available literature. It is highly probable that this is a typographical error and the intended compound is Erythromycin A , a well-characterized macrolide antibiotic. The following application notes and protocols are based on the extensive research available for Erythromycin A.
Introduction
Erythromycin A is a macrolide antibiotic known for its bacteriostatic activity against a range of gram-positive and some gram-negative bacteria.[1][2][3][][5] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3][] Beyond its antimicrobial properties, Erythromycin A also exhibits significant anti-inflammatory and immunomodulatory effects, which are increasingly being explored for therapeutic applications.[2][][6] This document provides detailed application notes and protocols for testing the efficacy of Erythromycin A in various preclinical in vivo experimental models.
I. In Vivo Experimental Models for Efficacy Testing
The in vivo evaluation of Erythromycin A can be broadly categorized into two areas: its antimicrobial efficacy and its anti-inflammatory/immunomodulatory effects. The choice of model is critical and should be aligned with the specific therapeutic indication being investigated.
Murine Thigh Infection Model
This model is a standard for evaluating the pharmacodynamics of antibiotics against localized bacterial infections. It allows for the direct measurement of bacterial killing in a specific tissue.
Murine Pneumonia/Respiratory Tract Infection Model
Given that Erythromycin is frequently used for respiratory tract infections, this model is highly relevant for assessing its efficacy against pathogens such as Streptococcus pneumoniae.
Murine Sepsis/Peritonitis Model
This acute infection model is used to evaluate the ability of an antibiotic to prevent mortality and control systemic bacterial dissemination.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to assess the anti-inflammatory properties of Erythromycin A by inducing a systemic inflammatory response with bacterial endotoxin (LPS).
II. Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of Erythromycin A.
Table 1: Antimicrobial Efficacy of Erythromycin A in Murine Infection Models
| Experimental Model | Pathogen | Treatment Regimen | Outcome Measure | Result | Reference |
| Murine Thigh Infection | Streptococcus pneumoniae | 4 mg/kg total dose, divided into 4 or 8 doses over 24h | Bacterial Load | 1.13 to 2.31 log10 CFU/thigh reduction | [7] |
| Murine Peritonitis | Streptococcus pneumoniae | 4 mg/kg total dose, multiple-dose regimen | Survival Rate | Significantly higher survival with more frequent dosing | [7] |
| Experimental S. aureus Infection | Staphylococcus aureus | Dose-dependent | Potency vs. Clindamycin | 1.95 times more potent in granulocytopenic mice | [8] |
Table 2: Anti-inflammatory Effects of Erythromycin A
| Experimental Model | Inflammatory Stimulus | Treatment Regimen | Outcome Measure | Result | Reference |
| Rat Model of Inflammation | Not specified | Not specified | Lysosomal Enzyme Release | Inhibition of β-glucuronidase and β-N-acetylglucosaminidase release | [9] |
| Murine Model | Antigen/Mitogen | In vivo administration | Lymphocyte Proliferation | Abrogation of in vitro-observed suppression | [6] |
III. Detailed Experimental Protocols
Protocol 1: Murine Thigh Infection Model
Objective: To evaluate the in vivo bactericidal or bacteriostatic activity of Erythromycin A against a specific bacterial strain in a localized soft tissue infection.
Materials:
-
6-8 week old female Swiss mice
-
Cyclophosphamide (for inducing neutropenia)
-
Bacterial culture (e.g., Streptococcus pneumoniae) in logarithmic growth phase
-
Erythromycin A
-
Phosphate-buffered saline (PBS)
-
0.9% sterile saline
-
Tissue homogenizer
-
Blood agar plates
Procedure:
-
Induction of Neutropenia (Optional but recommended for immunosuppressed models):
-
Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection to induce neutropenia (<100 neutrophils/mm³).[7]
-
-
Infection:
-
Prepare an inoculum of the desired bacterial strain (e.g., S. pneumoniae) and dilute to the target concentration (e.g., 10⁶ CFU/mL).
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.
-
-
Treatment:
-
Initiate Erythromycin A treatment at a predetermined time post-infection (e.g., 2 hours).
-
Administer the drug via the desired route (e.g., subcutaneous or oral). Dosing regimens can be varied to study pharmacodynamics (e.g., a total dose of 4 mg/kg given as a single dose or divided into multiple doses over 24 hours).[7]
-
-
Endpoint Measurement:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenate and plate on blood agar.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the bacterial load (CFU/thigh).
-
Protocol 2: LPS-Induced Inflammation Model
Objective: To assess the anti-inflammatory effects of Erythromycin A by measuring its impact on pro-inflammatory cytokine production.
Materials:
-
6-8 week old BALB/c mice
-
Lipopolysaccharide (LPS) from E. coli
-
Erythromycin A
-
Sterile, pyrogen-free saline
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Centrifuge and microplate reader
Procedure:
-
Treatment:
-
Administer Erythromycin A (e.g., 10-100 mg/kg) or vehicle control (e.g., saline) via the desired route (e.g., intraperitoneal or oral) one hour before the inflammatory challenge.
-
-
Induction of Inflammation:
-
Inject LPS (e.g., 1 mg/kg) intraperitoneally to induce a systemic inflammatory response.
-
-
Sample Collection:
-
At a predetermined time point post-LPS injection (e.g., 90 minutes for TNF-α, 3-6 hours for IL-6 and IL-1β), collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma and store it at -80°C until analysis.
-
-
Cytokine Analysis:
-
Quantify the plasma concentrations of TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in the Erythromycin A-treated group to the vehicle-treated control group.
-
IV. Visualizations: Signaling Pathways and Workflows
Caption: Putative anti-inflammatory signaling pathway of Erythromycin A.
Caption: Experimental workflow for the murine thigh infection model.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 5. Erythromycin (E.E.S., E-Mycin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. In vitro and ex vivo effects of erythromycin A, azithromycin and josamycin on the splenic response to specific antigens and mitogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of erythromycin and clindamycin in an experimental Staphylococcus aureus infection in normal and granulocytopenic mice. A comparative in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative studies on the effects of erythromycin A and azithromycin upon extracellular release of lysosomal enzymes in inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of Polyketide Synthase Genes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the genetic manipulation of polyketide synthase (PKS) genes. These methods are essential for the discovery of novel polyketides, the enhancement of production yields, and the generation of new chemical diversity for drug development.
Introduction to Polyketide Synthase Manipulation
Polyketides are a diverse class of natural products with a wide range of pharmaceutical applications, including antibiotics, anticancer agents, and immunosuppressants.[1][2] These molecules are synthesized by large, modular enzymes called polyketide synthases (PKSs). The modular nature of PKSs, where each module is responsible for a specific elongation and modification step in the polyketide chain assembly, makes them prime candidates for genetic engineering.[1][3][4] By manipulating the genes encoding these enzymes, researchers can alter the final polyketide structure in a predictable manner, leading to the production of novel compounds with potentially improved therapeutic properties.[5]
Key Genetic Manipulation Techniques
Several key techniques are employed for the genetic manipulation of PKS genes. These include:
-
Heterologous Expression: This involves transferring a PKS gene cluster from its native, often difficult-to-culture producer organism into a more genetically tractable and fast-growing host, such as Escherichia coli or Aspergillus nidulans.[6][7] This approach is crucial for studying and engineering PKSs from challenging microorganisms.
-
CRISPR-Cas9 Genome Editing: The CRISPR-Cas9 system allows for precise and efficient targeted modifications of PKS genes, including gene knockouts, insertions, and replacements directly within the host's genome.[8][9]
-
Homologous Recombination: This technique is widely used in organisms like Streptomyces to introduce specific genetic changes, such as gene deletions or replacements, into PKS gene clusters.[10][11]
-
Promoter Engineering: By replacing the native promoter of a silent or poorly expressed PKS gene cluster with a strong, constitutive, or inducible promoter, its expression can be activated or enhanced, leading to the production of the corresponding polyketide.[12][13]
-
Combinatorial Biosynthesis (Module and Domain Swapping): This advanced strategy involves the rearrangement, replacement, or addition of PKS modules or individual catalytic domains to create hybrid PKS assembly lines that can synthesize novel "unnatural" natural products.[14][15][16]
Section 1: Heterologous Expression of PKS Gene Clusters
Application Note:
Heterologous expression is a powerful strategy to access and engineer PKS gene clusters from slow-growing or genetically intractable organisms.[6][17] The choice of a suitable heterologous host is critical and often depends on factors such as codon usage, availability of precursor molecules, and the presence of necessary post-translational modifying enzymes. Aspergillus nidulans has emerged as a robust host for expressing fungal PKS clusters, offering a clean background for metabolite analysis after deleting its own major secondary metabolite clusters.[6][18]
Protocol: Heterologous Expression of a Fungal PKS Gene Cluster in Aspergillus nidulans
This protocol outlines the general steps for expressing a fungal PKS gene cluster in A. nidulans.
1. Preparation of Expression Cassettes:
- Amplify the PKS genes from the target fungus using high-fidelity PCR.
- Place the genes under the control of a regulatable promoter, such as the alcA promoter, using fusion PCR.[6]
- Incorporate selection markers into the expression cassettes.
2. Transformation of A. nidulans:
- Prepare protoplasts of an A. nidulans recipient strain. It is advantageous to use a strain with key secondary metabolite clusters deleted to reduce background compounds.[6]
- Transform the protoplasts with the linearized expression cassettes.
- Select for transformants on appropriate selection media.
3. Expression and Analysis:
- Cultivate the transformants in a suitable medium to induce the expression of the PKS genes (e.g., lactose minimal medium for the alcA promoter).[18]
- Extract the secondary metabolites from the culture medium and mycelia.
- Analyze the extracts using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify the novel polyketide products.
Section 2: CRISPR-Cas9 Mediated Gene Editing of PKS Genes
Application Note:
The CRISPR-Cas9 system provides a versatile and highly efficient tool for targeted genome editing in a wide range of organisms, including common PKS producers.[19] This technology can be used to knock out competing pathways, introduce specific mutations in PKS domains, or replace entire modules.[8] The efficiency of CRISPR-Cas9 editing can be very high, making it a preferred method for rapid genetic modifications.[20]
Protocol: CRISPR-Cas9 Mediated Gene Knockout in Escherichia coli
This protocol describes the steps for deleting a gene in E. coli using the CRISPR-Cas9 system, a common host for heterologous expression of PKSs.[8][9]
1. Design and Construction of the gRNA Plasmid:
- Design a guide RNA (gRNA) that targets a specific sequence within the PKS gene of interest.
- Clone the gRNA sequence into a plasmid that also expresses the Cas9 nuclease and contains a selectable marker.[8]
2. Preparation of Donor DNA:
- Synthesize a double-stranded DNA oligonucleotide that will serve as the repair template. This template should contain sequences homologous to the regions flanking the target gene to be deleted.[8]
3. Transformation and Gene Editing:
- Co-transform competent E. coli cells (expressing the λ-Red recombination system) with the gRNA/Cas9 plasmid and the donor DNA.[8]
- The Cas9 nuclease will create a double-strand break at the target site, which is then repaired by the cell's homologous recombination machinery using the provided donor DNA, resulting in the deletion of the target gene.
4. Verification of Mutants:
- Select for transformed cells using the appropriate antibiotic.
- Screen individual colonies by colony PCR using primers that flank the targeted region to confirm the gene deletion.
- Sequence the PCR product to verify the precise deletion.
Section 3: Homologous Recombination in Streptomyces
Application Note:
Homologous recombination is a classical and reliable method for genetic manipulation in Streptomyces, a genus renowned for its prolific production of polyketides.[11][21] This technique allows for the precise replacement of genes or entire gene clusters with a selectable marker, which can then be removed to generate an unmarked deletion.
Protocol: Gene Replacement in Streptomyces via Homologous Recombination
This protocol provides a general workflow for gene replacement in Streptomyces.[10]
1. Construction of the Gene Replacement Vector:
- Amplify the upstream and downstream flanking regions (typically 1.5-2 kb) of the target PKS gene from the Streptomyces genomic DNA.
- Clone these flanking regions on either side of a selectable marker cassette (e.g., an apramycin resistance gene) in an E. coli vector that cannot replicate in Streptomyces.
2. Conjugation into Streptomyces:
- Transform the constructed vector into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
- Conjugally transfer the plasmid from E. coli to the recipient Streptomyces strain.
- Select for exconjugants that have integrated the vector into their chromosome via a single crossover event.
3. Selection for Double Crossover Events:
- Culture the exconjugants under conditions that select for the loss of the vector backbone (if a counter-selectable marker is used) or screen for the desired phenotype (e.g., loss of production of a pigmented antibiotic).
- This process selects for cells where a second crossover event has occurred, resulting in the replacement of the target gene with the resistance cassette.
4. Verification:
- Confirm the gene replacement by PCR analysis and Southern blotting.
Section 4: Promoter Engineering for PKS Gene Cluster Activation
Application Note:
Many PKS gene clusters are silent or expressed at very low levels under standard laboratory conditions. Promoter engineering, which involves replacing the native promoter with a well-characterized strong or inducible promoter, is an effective strategy to activate these cryptic gene clusters and unlock their biosynthetic potential.[12][22]
Protocol: Promoter Replacement in Saccharomyces cerevisiae
This protocol details the replacement of a native promoter with a synthetic one in S. cerevisiae, a common host for heterologous expression.[22][23]
1. Design of the Promoter Replacement Cassette:
- Design a PCR cassette that contains the desired promoter (e.g., a strong constitutive promoter like TEF1) and a selectable marker.
- Flank the cassette with sequences homologous to the regions immediately upstream of the target PKS gene's start codon and further upstream.
2. PCR Amplification:
- Amplify the promoter replacement cassette using primers that incorporate the homologous targeting sequences.
3. Yeast Transformation:
- Transform the PCR product into S. cerevisiae.
- The yeast's homologous recombination machinery will integrate the cassette at the target locus, replacing the native promoter.
4. Selection and Verification:
- Select for transformants on appropriate media.
- Verify the correct integration of the promoter cassette by PCR and subsequent sequencing.
- Analyze the expression of the downstream PKS gene and the production of the corresponding polyketide.
Quantitative Data Summary
| Technique | Organism | Target | Efficiency/Titer | Reference |
| Heterologous Expression | Aspergillus nidulans | Fungal PKS genes | 1-100 mg/L of product | [7] |
| Escherichia coli | Plant Type III PKS | 563.4 mg/L of curcumin | [24] | |
| Saccharomyces cerevisiae | Plant Type III PKS | 800 mg/L of resveratrol | [25] | |
| CRISPR-Cas9 | Plants | Various | Up to >90% mutation efficiency | [26] |
| Escherichia coli | Multiple genes | High mutagenesis efficiencies | [8] | |
| Promoter Engineering | Escherichia coli | P(LA-co-3HB) synthesis genes | Up to 3-fold increase in production | [27] |
| Saccharomyces cerevisiae | GPD1 gene | Graded expression levels from 8% to 120% of native promoter | [23] |
Visualizations of Workflows and Pathways
Combinatorial Biosynthesis Workflow
Caption: Workflow for generating novel polyketides via combinatorial biosynthesis.
PKS Module Swapping Logic
Caption: Logical representation of PKS module swapping to create a hybrid enzyme.
CRISPR-Cas9 Gene Deletion Workflow
Caption: Step-by-step workflow for PKS gene deletion using CRISPR-Cas9.
References
- 1. people.ucsc.edu [people.ucsc.edu]
- 2. Biosynthesis of Polyketides in Streptomyces | MDPI [mdpi.com]
- 3. Module-Based Polyketide Synthase Engineering for de Novo Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering modular enzyme assembly: synthetic interface strategies for natural products biosynthesis applications - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00027K [pubs.rsc.org]
- 5. Combinatorial approaches to polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using CRISPR Cas9 to Genetically Modify E.coli | by Cameron Kerr | Medium [medium.com]
- 10. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tuning genetic control through promoter engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Promoters in Gene Therapy: Design Approaches, Features and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinatorial polyketide biosynthesis by de novo design and rearrangement of modular polyketide synthase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. A heterologous expression platform in Aspergillus nidulans for the elucidation of cryptic secondary metabolism biosynthetic gene clusters: discovery of the Aspergillus fumigatus sartorypyrone biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. biocompare.com [biocompare.com]
- 21. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Engineering of Promoter Replacement Cassettes for Fine-Tuning of Gene Expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 26. Comparison of efficiency and specificity of CRISPR-associated (Cas) nucleases in plants: An expanded toolkit for precision genome engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell-growth phase-dependent promoter replacement approach for improved poly(lactate-co-3-hydroxybutyrate) production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ribosomal Protein Synthesis with Puromycin
Note: Initial searches for "Epopromycin A" did not yield specific information. It is possible that this is a novel or less-characterized compound. The following application notes and protocols are provided for Puromycin , a well-established and widely used inhibitor of protein synthesis, as a relevant and illustrative example for researchers, scientists, and drug development professionals studying ribosomal protein synthesis.
Introduction to Puromycin
Puromycin is an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. It is a structural analog of the 3' end of aminoacyl-tRNA, which allows it to be incorporated into the growing polypeptide chain during translation.[1][2] This incorporation leads to the premature termination of translation, making Puromycin a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][3] Its mechanism of action makes it an invaluable tool for studying the dynamics of ribosomal protein synthesis, ribosome activity, and for the selection of cells expressing puromycin resistance genes.
Mechanism of Action
Puromycin mimics the structure of tyrosinyl-tRNA and enters the A (aminoacyl) site of the ribosome.[2] The peptidyl transferase center of the ribosome then catalyzes the formation of a peptide bond between the nascent polypeptide chain in the P site and puromycin in the A site. Because the amide bond in puromycin is much more stable than the ester bond in tRNA, and because the puromycin molecule lacks the necessary components for translocation to the P site, the puromycylated peptide is released from the ribosome, leading to the cessation of protein synthesis.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of Puromycin in studying protein synthesis.
| Parameter | Organism/System | Value | Reference |
| Inhibition of Protein Synthesis | Rat Skeletal Muscle | 1 µM decreases prostaglandin E2 release by 51-77% | [4] |
| Inhibition of Protein Synthesis | Rabbit Reticulocytes & Macrophages | 35 µM inhibits de novo protein synthesis significantly | [5] |
| Whole-body Protein Synthesis Inhibition | Rats | 250 mg/kg (single IV dose) | [6] |
| Cumulative Dose for Protein Synthesis Inhibition | Rats | 200-240 mg/kg over 4 hours (intraperitoneal) | [6] |
Experimental Protocols
In Vitro Translation Assay
This protocol is designed to assess the effect of Puromycin on protein synthesis in a cell-free system, such as rabbit reticulocyte lysate or wheat germ extract.[7]
Materials:
-
Rabbit Reticulocyte Lysate or Wheat Germ Extract System[7]
-
mRNA template encoding a reporter protein (e.g., Luciferase)
-
Amino acid mixture (containing [35S]-methionine for radioactive detection, or non-radioactive for other detection methods)
-
Puromycin stock solution (e.g., 10 mM in sterile water)
-
Reaction buffer and other components supplied with the translation system
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid (for radioactive detection)
Procedure:
-
Prepare the Translation Reaction: On ice, combine the components of the in vitro translation system (lysate, buffer, amino acids) as per the manufacturer's instructions.
-
Add mRNA Template: Add the mRNA template to the reaction mixture.
-
Add Puromycin: Add varying concentrations of Puromycin to the reaction tubes. Include a no-puromycin control.
-
Initiate Translation: Transfer the reaction tubes to the recommended incubation temperature (e.g., 30°C or 37°C) and incubate for a specified time (e.g., 60-90 minutes).
-
Stop the Reaction: Stop the translation reaction by placing the tubes on ice.
-
Measure Protein Synthesis:
-
Radioactive Method:
-
Precipitate the newly synthesized proteins by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the precipitate by filtering the solution through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
-
Non-Radioactive Method (e.g., Luciferase assay):
-
Follow the manufacturer's protocol for the specific reporter assay to measure the amount of synthesized protein.
-
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each Puromycin concentration relative to the no-puromycin control. Determine the IC50 value by plotting the percentage of inhibition against the log of the Puromycin concentration.
Ribosome Profiling
Ribosome profiling provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.[8][9][10][11][12] This protocol is a general guideline and may require optimization for specific experimental systems.
Materials:
-
Cell culture or tissue sample
-
Translation inhibitors (e.g., cycloheximide, if needed to arrest ribosomes before lysis, though some protocols avoid this to prevent artifacts)[9][10]
-
Lysis buffer
-
RNase I
-
Sucrose density gradient solutions or size exclusion chromatography columns[8]
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
Procedure:
-
Cell Lysis: Lyse the cells in a buffer that preserves ribosome-mRNA complexes.
-
Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate Ribosome-Protected Fragments (RPFs): Isolate the 80S monosomes (containing the RPFs) by sucrose density gradient centrifugation or size exclusion chromatography.[8]
-
RNA Extraction: Extract the RPFs from the isolated monosomes.
-
Size Selection: Purify the RPFs of the correct size (typically 28-30 nucleotides) using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Library Preparation:
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Amplify the cDNA by PCR.
-
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the positions of the ribosomes on the mRNA.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Puromycin.[13][14][15]
Materials:
-
96-well plates
-
Cell line of interest
-
Complete cell culture medium
-
Puromycin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Puromycin. Include a vehicle control (medium with the same concentration of the solvent used for Puromycin).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C until formazan crystals are visible.[13][15]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the Puromycin concentration.
Visualizations
Caption: Mechanism of Puromycin-induced translation termination.
Caption: Experimental workflow for ribosome profiling.
Caption: Logical flow of a cell viability (MTT) assay.
References
- 1. The effect of puromycin on intranuclear steps in ribosome biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PUROMYCIN INHIBITION OF PROTEIN SYNTHESIS: INCORPORATION OF PUROMYCIN INTO PEPTIDE CHAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of protein synthesis, puromycin and emetine, inhibit prostaglandin E2 release by skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Protein synthesis inhibition as a potential strategy for metabolic down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Protocol for Ribosome Profiling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematically-revised ribosome profiling method for bacteria reveals pauses at single-codon resolution | eLife [elifesciences.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Application of Erythromycin A in Antibiotic Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin A is a macrolide antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades. Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the translocation of peptides.[1][2][3] However, the emergence and spread of antibiotic resistance pose a significant threat to its clinical efficacy. Understanding the mechanisms of resistance and developing strategies to overcome them are critical areas of research. This document provides detailed application notes and protocols for utilizing Erythromycin A in antibiotic resistance studies, including susceptibility testing, identification of resistance mechanisms, and evaluation of combination therapies.
Erythromycin acts by binding to the 23S ribosomal RNA within the 50S subunit of the bacterial ribosome, which in turn blocks the exit tunnel for the nascent polypeptide chain.[2][4] This bacteriostatic action is effective against a range of Gram-positive bacteria, some Gram-negative bacteria, and atypical pathogens.[3] Resistance to erythromycin in clinically relevant bacteria is primarily mediated by two mechanisms: modification of the ribosomal target site and active drug efflux.[5][6] Target site modification is often conferred by erm (erythromycin ribosome methylase) genes, such as ermB, which encode methyltransferases that alter the 23S rRNA, reducing the binding affinity of erythromycin.[6] The second common mechanism is the active pumping of the antibiotic out of the bacterial cell, a process mediated by efflux pumps encoded by genes like mef (macrolide efflux), such as mefA.[5][6]
These application notes and protocols are designed to provide researchers with the necessary tools to investigate erythromycin resistance in bacterial isolates.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin against Resistant Bacterial Isolates
| Bacterial Species | Resistance Mechanism | Erythromycin MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | ermB | ≥256 | [7] |
| Streptococcus pneumoniae | mefA | 1 - 32 | [7][8] |
| Streptococcus pneumoniae | ermB + mefA | ≥256 | [7] |
| Streptococcus pyogenes (Group A Streptococcus) | mefA | 8 - 32 | [8] |
| Streptococcus pyogenes (Group A Streptococcus) | ermB | >1 | [8] |
| Streptococcus agalactiae (Group B Streptococcus) | ermB (constitutive) | >1 | [9] |
| Streptococcus agalactiae (Group B Streptococcus) | ermB (inducible) | 16 | [8] |
| Streptococcus agalactiae (Group B Streptococcus) | mefA | 8 | [8] |
| Rhodococcus equi | Acquired Resistance | 0.5 - 3 | [10] |
| Staphylococcus xylosus | tetK + tetL | 128 | [11] |
| Staphylococcus equorum | ermA + ermB | 32 | [11] |
| Lactobacillus plantarum | ermC | 128 | [11] |
Table 2: Prevalence of Erythromycin Resistance in Clinical Isolates
| Bacterial Species | Region/Population | Resistance Rate (%) | Predominant Resistance Gene(s) | Reference |
| Streptococcus pneumoniae | Hamadan, Iran | 25.5 | mefA (18.2%), ermB (10.9%) | [1] |
| Streptococcus pneumoniae | Belgium | 33 | ermB | [12] |
| Streptococcus pyogenes (Group A Streptococcus) | Ontario, Canada (Pediatric) | 10 | mefA (72%) | [8] |
| Streptococcus pyogenes (Group A Streptococcus) | Ontario, Canada (Adult) | 6 | mefA (56%) | [8] |
| Streptococcus pyogenes (Group A Streptococcus) | Belgium | 6.5 | mefA (84%) | [12] |
| Streptococcus agalactiae (Group B Streptococcus) | Ontario, Canada | 17 | ermTR | [8] |
| Streptococcus agalactiae (Group B Streptococcus) | Taiwan | 46 | ermB (85.5% cMLS) | [9] |
| Gram-positive & Gram-negative isolates from secondary infections | N/A | 89.6 | ermB | [13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of erythromycin that inhibits the visible growth of a bacterial isolate.
Materials:
-
Erythromycin powder (analytical grade)
-
Appropriate solvent for erythromycin (e.g., ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Erythromycin Stock Solution: Prepare a stock solution of erythromycin at a concentration of 1000 mg/L in the appropriate solvent.
-
Prepare Erythromycin Dilutions: Perform serial two-fold dilutions of the erythromycin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.03 µg/mL).
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the erythromycin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of erythromycin at which there is no visible growth of the bacteria.
Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This method assesses the susceptibility of a bacterial isolate to erythromycin by measuring the diameter of the zone of growth inhibition around a disk impregnated with a standard amount of the antibiotic.
Materials:
-
Erythromycin disks (15 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
-
Inoculate MHA Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Apply Erythromycin Disk: Aseptically place a 15 µg erythromycin disk onto the center of the inoculated MHA plate.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.
-
Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret Results: Interpret the results as susceptible, intermediate, or resistant based on the zone diameter breakpoints established by a standard-setting organization (e.g., CLSI).
Protocol 3: PCR Detection of ermB and mefA Resistance Genes
This protocol describes the use of Polymerase Chain Reaction (PCR) to detect the presence of the ermB and mefA genes, which are common mediators of erythromycin resistance.
Materials:
-
Bacterial DNA extract
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)
-
Forward and reverse primers for ermB and mefA (see Table 3)
-
Thermal cycler
-
Agarose gel electrophoresis equipment
-
DNA ladder
Table 3: Primer Sequences for ermB and mefA Detection
| Gene | Primer Sequence (5' - 3') | Product Size (bp) | Reference |
|---|---|---|---|
| ermB | F: CGTACCTTGGATATTCACCGR: GTAAACAGTTGACGATATTC | 224 | [1] |
| mefA | F: CTGTATGGAGCTACCTGTCTGGR: GTTATTTTCTTCTTTGTTTGGCT | 294 |[1][14] |
PCR Procedure:
-
Prepare PCR Reaction Mixture: In a PCR tube, combine the PCR master mix, forward and reverse primers for either ermB or mefA, and the template bacterial DNA.
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
34 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 60 seconds
-
Extension: 72°C for 60 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
Agarose Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel alongside a DNA ladder to visualize the amplified DNA fragments.
-
Interpret Results: The presence of a band corresponding to the expected product size for ermB (224 bp) or mefA (294 bp) indicates the presence of the respective resistance gene.[1][14]
Protocol 4: Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between erythromycin and another antimicrobial agent to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.
Materials:
-
Erythromycin and a second antimicrobial agent
-
CAMHB
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of erythromycin horizontally.
-
Prepare serial two-fold dilutions of the second antimicrobial agent vertically. This creates a matrix of wells with various combinations of the two drugs.
-
-
Inoculate Plate: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine MICs: Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret FIC Index:
Visualizations
References
- 1. Antimicrobial susceptibility and analysis of macrolide resistance genes in Streptococcus pneumoniae isolated in Hamadan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. emerypharma.com [emerypharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Incidence of Erythromycin Resistance among Clinical Isolates of Streptococcus agalactiae in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 14. Rapid Identification of Penicillin and Macrolide Resistance Genes and Simultaneous Quantification of Streptococcus pneumoniae in Purulent Sputum Samples by Use of a Novel Real-Time Multiplex PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Isolation of Epopromycin A from Fermentation Broth
Introduction
Epopromycins are novel cell wall synthesis inhibitors produced by Streptomyces sp. NK04000.[4] As potential new therapeutic agents, robust and efficient methods for their isolation and purification from fermentation broth are critical for further research and development. This document outlines a comprehensive, multi-step protocol for the extraction and purification of Epopromycin A, providing researchers, scientists, and drug development professionals with a detailed workflow from crude fermentation broth to a purified active compound. The methodology is designed to be adaptable and scalable for various research needs.
Overview of the Isolation Workflow
The isolation of this compound from the fermentation broth involves several key stages:
-
Pre-treatment of the Fermentation Broth: Removal of microbial cells and other solid materials.
-
Solvent Extraction: Transferring this compound from the aqueous broth to an organic solvent.
-
Purification by Column Chromatography: Separating this compound from other co-extracted impurities.
-
Final Purification and Characterization: Achieving high purity and confirming the identity of the compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data at various stages of the isolation process. These values are estimates based on typical macrolide antibiotic purification and will vary depending on the fermentation titer and specific conditions.
| Parameter | Value | Unit | Notes |
| Starting Fermentation Broth Volume | 10 | L | |
| Biomass (wet weight) after Centrifugation | 1.5 - 2.0 | kg | |
| Clarified Broth Volume | 8.0 - 8.5 | L | |
| Extraction Solvent (Ethyl Acetate) Volume | 16.0 - 17.0 | L | Two extractions at a 1:1 (v/v) ratio. |
| Crude Extract Yield (after solvent evaporation) | 5 - 15 | g | |
| Silica Gel Column Loading | 1 - 2 | g crude extract / 100 g silica | |
| Purity after Silica Gel Chromatography | 60 - 80 | % | As determined by HPLC. |
| Final Yield of Purified this compound | 50 - 200 | mg | |
| Final Purity of this compound | >95 | % | As determined by HPLC. |
Experimental Protocols
Pre-treatment of Fermentation Broth
Objective: To remove Streptomyces cells and other insoluble components from the fermentation broth to prepare it for solvent extraction.
Materials:
-
Fermentation broth containing this compound
-
High-speed centrifuge
-
Buchner funnel and filter paper (Whatman No. 1 or equivalent)
-
Diatomaceous earth (optional, as a filter aid)
Protocol:
-
Harvest the fermentation broth after the optimal production period.
-
Centrifuge the broth at 8,000 - 10,000 x g for 20 minutes at 4°C to pellet the microbial biomass.[5]
-
Carefully decant the supernatant.
-
For complete clarification, filter the supernatant through a Buchner funnel lined with Whatman No. 1 filter paper. If the filtration is slow, a thin layer of diatomaceous earth can be used as a filter aid.
-
The resulting clarified broth is now ready for extraction.
Solvent Extraction of this compound
Objective: To extract this compound from the clarified aqueous broth into an immiscible organic solvent.
Materials:
-
Clarified fermentation broth
-
Ethyl acetate (or other suitable solvent like n-butanol)[5]
-
Separatory funnel (appropriate volume)
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Rotary evaporator
Protocol:
-
Adjust the pH of the clarified broth to a range of 8.0 - 9.0 using NaOH. Macrolide antibiotics are generally more soluble in organic solvents at a slightly alkaline pH.
-
Transfer the pH-adjusted broth to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel (1:1 v/v ratio).
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper layer will be the organic phase containing this compound.
-
Drain the lower aqueous layer and collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate to maximize recovery.
-
Combine the organic extracts.
-
Concentrate the combined organic extracts to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
Purification by Silica Gel Column Chromatography
Objective: To separate this compound from other impurities in the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvent system: A gradient of chloroform and methanol is often effective for separating macrolides.[1]
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Protocol:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 100% chloroform to a 95:5 chloroform:methanol mixture, then 90:10, and so on).
-
Collect fractions of the eluate using a fraction collector or manually in test tubes.
-
Monitor the separation by spotting fractions onto a TLC plate, developing it in an appropriate solvent system, and visualizing the spots under a UV lamp.
-
Pool the fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the pooled fractions to obtain a semi-purified product.
Final Purification by Preparative HPLC (Optional)
Objective: To achieve high purity of this compound for characterization and bioassays.
Materials:
-
Semi-purified this compound
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water)
-
Lyophilizer
Protocol:
-
Dissolve the semi-purified product in a suitable solvent compatible with the HPLC mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Elute with an optimized mobile phase gradient to resolve this compound from any remaining impurities.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the final, highly purified this compound.
Visualizations
Caption: Workflow for the isolation of this compound.
References
- 1. Isolation and partial purification of erythromycin from alkaliphilic Streptomyces werraensis isolated from Rajkot, India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sporeamicin A, a new macrolide antibiotic. I. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Epopromycins, novel cell wall synthesis inhibitors of plant protoplast produced by Streptomyces sp. NK04000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Epopromycin A Analogs
Introduction
Epopromycin A and its analogs are a class of macrolide antibiotics. The definitive determination of their complex three-dimensional structures is crucial for understanding their biological activity, optimizing their therapeutic properties, and ensuring regulatory compliance. This document provides detailed application notes and protocols for the key analytical techniques employed in the structural elucidation of these compounds. Due to the limited publicly available information on "this compound," this document will utilize Erythromycin A, a closely related and extensively studied macrolide, as a representative analog for methodological illustration. The principles and protocols described herein are directly applicable to the analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the determination of its constitution, configuration, and conformation.[1][2][3]
Application Note:
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete structural assignment of this compound analogs. 1H NMR provides information on the number and chemical environment of protons, while 13C NMR reveals the carbon skeleton. 2D NMR experiments, such as COSY, HSQC, and HMBC, establish connectivity between atoms.
Experimental Protocol: NMR Analysis
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound analog in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6). The choice of solvent depends on the solubility of the compound.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. 1D NMR Data Acquisition:
-
1H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of all proton signals.
-
13C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms.
3. 2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule.
4. Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign all proton and carbon signals by systematically interpreting the 1D and 2D spectra.
-
Use the coupling constants from the 1H NMR and NOESY (Nuclear Overhauser Effect Spectroscopy) data to determine the relative stereochemistry of the molecule.
Data Presentation: NMR Data for Erythromycin A (as a proxy for this compound)
| Atom Position | ¹H Chemical Shift (ppm) in CDCl₃ | ¹³C Chemical Shift (ppm) in CDCl₃ |
| 1 | - | 175.7 |
| 2 | 2.9 (m) | 45.3 |
| 3 | 3.7 (m) | 83.9 |
| 4 | 1.8 (m) | 39.1 |
| 5 | 4.0 (m) | 78.9 |
| 6 | 3.5 (m) | 35.1 |
| 7 | 1.6 (m) | 72.8 |
| 8 | 2.4 (m) | 44.9 |
| 9 | - | 222.0 |
| 10 | 2.6 (m) | 78.2 |
| 11 | 3.6 (m) | 69.1 |
| 12 | 3.8 (OH) | 74.0 |
| 13 | 4.9 (d) | 78.2 |
| 14 | 1.2 (m), 1.0 (m) | 16.0 |
| 15 | 0.9 (t) | 9.9 |
| 1' | 4.3 (d) | 103.3 |
| 2' | 3.2 (dd) | 70.1 |
| 3' | 2.5 (m) | 33.4 |
| 4' | 1.7 (m) | 65.6 |
| 5' | 3.0 (m) | 29.0 |
| 6' | 1.2 (d) | 21.5 |
| N(CH₃)₂ | 2.3 (s) | 40.3 |
| 1'' | 4.7 (d) | 96.4 |
| 2'' | 3.5 (m) | 72.9 |
| 3'' | 3.9 (m) | 78.0 |
| 4'' | 3.1 (m) | 72.9 |
| 5'' | 1.3 (m) | 21.5 |
| 6'' | 1.2 (d) | 17.9 |
| 3''-OCH₃ | 3.3 (s) | 49.5 |
Note: This data is for Erythromycin A and serves as an illustrative example.[4] Chemical shifts for this compound analogs will vary.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[5][6]
Application Note:
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is ideal for the analysis of this compound analogs. LC-MS allows for the separation of complex mixtures and the determination of the accurate mass of each component. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.[7]
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is commonly employed.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for macrolides.
-
Full Scan MS: Acquire data in full scan mode to determine the [M+H]⁺ ion and its accurate mass.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.
4. Data Analysis:
-
Determine the elemental composition from the accurate mass measurement of the parent ion.
-
Interpret the fragmentation pattern in the MS/MS spectrum to deduce structural features, such as the loss of sugar moieties and cleavages of the macrolactone ring.
Data Presentation: Mass Spectrometry Data for Erythromycin A
| Parameter | Value |
| Molecular Formula | C₃₇H₆₇NO₁₃ |
| Molecular Weight | 733.93 g/mol |
| Monoisotopic Mass | 733.4663 g/mol |
| [M+H]⁺ (observed) | m/z 734.4684 |
| Key MS/MS Fragments (m/z) | 576.3 (Loss of Cladinose), 158.1 (Desosamine) |
Note: This data is for Erythromycin A and serves as an illustrative example.[8] Fragmentation patterns will be specific to the structure of each this compound analog.
X-ray Crystallography
X-ray crystallography provides the unambiguous three-dimensional structure of a molecule in the solid state at atomic resolution.[9][10][11]
Application Note:
Single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of chiral molecules like this compound analogs. A high-quality crystal is a prerequisite for a successful analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystallization:
-
Dissolve the purified this compound analog in a minimal amount of a suitable solvent.
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[10]
2. Data Collection:
-
Mount a suitable crystal on a goniometer in the X-ray diffractometer.
-
Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
3. Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data to obtain the final structure with high precision.
Data Presentation: Crystallographic Data for an Erythromycin A Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 15.123 |
| b (Å) | 16.456 |
| c (Å) | 18.987 |
| R-factor | < 0.05 |
Note: This is example data for a derivative of Erythromycin A.[12] The crystallographic parameters will be unique for each this compound analog.
Biological Signaling Pathway Analysis
Understanding the biological context of this compound analogs can provide insights into their mechanism of action. While specific pathways for this compound are not well-documented, Erythromycin has been shown to modulate inflammatory responses, in part through the ERK/MAPK signaling pathway.[13]
Application Note:
Investigating the effect of this compound analogs on key signaling pathways, such as the ERK/MAPK pathway, in relevant cell lines can help to elucidate their biological activity and potential therapeutic effects beyond their antibacterial properties.
Hypothetical Signaling Pathway: this compound Modulation of the ERK/MAPK Pathway
This diagram illustrates a potential mechanism by which an this compound analog could inhibit the ERK/MAPK signaling cascade, a pathway often involved in inflammation and cell proliferation.[13]
References
- 1. Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. magritek.com [magritek.com]
- 5. scispace.com [scispace.com]
- 6. Structure Elucidation of Macrolide Antibiotics Using MSn Analysis and Deuterium Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Preliminary crystallographic analysis of an enzyme involved in erythromycin biosynthesis: cytochrome P450eryF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Erythromycin A Solubility Issues in Aqueous Buffers
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of Erythromycin A. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Erythromycin A in aqueous buffers?
A1: Erythromycin A is sparingly soluble in aqueous buffers.[1] Its solubility in water is approximately 2 mg/mL.[2][3] The solubility is also pH-dependent, decreasing with increasing pH in phosphate buffer solutions.[4] For many experimental applications, direct dissolution in aqueous buffers to achieve a desired concentration can be challenging.
Q2: What is the recommended method for preparing a working solution of Erythromycin A in an aqueous buffer?
A2: The most common and effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous buffer of choice.[1] This method helps to overcome the low aqueous solubility of the compound.
Q3: Which organic solvents are suitable for preparing Erythromycin A stock solutions?
A3: Erythromycin A is soluble in several organic solvents. Commonly used solvents for stock solutions include ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1]
Q4: What are the typical concentrations for Erythromycin A stock solutions?
A4: Stock solution concentrations can vary depending on the experimental needs. Common concentrations range from 10 mg/mL to 50 mg/mL. For example, a 50 mg/mL stock solution can be prepared in 95% ethanol.[5]
Q5: How should I store Erythromycin A stock solutions?
A5: Erythromycin A stock solutions are typically stored at -20°C for long-term stability.[5][6] Under these conditions, a stock in 95% ethanol can be stable for up to one year.[5][6] Aqueous solutions of Erythromycin A are not recommended for storage for more than one day.[1]
Q6: I observed precipitation when adding my Erythromycin A stock solution to my aqueous buffer. What could be the cause?
A6: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue. This can occur if the final concentration of the organic solvent is too low to maintain the solubility of Erythromycin A at the desired final concentration. It can also be caused by temperature fluctuations or interactions with components in the culture medium.[7]
Q7: How does pH affect the stability of Erythromycin A in aqueous solutions?
A7: The pH of the aqueous solution is a critical factor for the stability of Erythromycin A. It is unstable in acidic conditions (pH below 7.0) and degrades over time.[8][9][10][11] Therefore, it is crucial to use buffers that maintain a neutral to slightly alkaline pH for your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation and use of Erythromycin A solutions.
| Problem | Possible Cause | Suggested Solution |
| Erythromycin A powder does not dissolve in aqueous buffer. | Erythromycin A has low intrinsic aqueous solubility.[1] | Prepare a concentrated stock solution in an organic solvent such as ethanol or DMSO first, and then dilute it into your aqueous buffer.[1] |
| Precipitation occurs immediately upon diluting the stock solution into the aqueous buffer. | The final concentration of the organic solvent is insufficient to keep Erythromycin A in solution. The final concentration of Erythromycin A exceeds its solubility limit in the final buffer composition. | Decrease the final concentration of Erythromycin A. Increase the percentage of the organic solvent in the final solution, if experimentally permissible. Ensure the stock solution is added to the buffer with vigorous mixing. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The solution is supersaturated and Erythromycin A is slowly precipitating out. The pH of the solution may have shifted to a less favorable range. The temperature of the solution has changed, affecting solubility. | Prepare fresh dilutions immediately before use. Ensure the buffer has sufficient capacity to maintain the desired pH. Maintain a constant temperature for your solutions. |
| Inconsistent experimental results are observed. | Degradation of Erythromycin A in the aqueous solution due to improper pH or prolonged storage. Inaccurate concentration due to incomplete dissolution or precipitation. | Prepare fresh working solutions for each experiment. Verify the pH of your final solution. Visually inspect for any signs of precipitation before use. |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Erythromycin A Stock Solution in Ethanol
Materials:
-
Erythromycin A powder
-
95% Ethanol
-
Sterile conical tube or vial
-
Vortex mixer
Procedure:
-
Weigh out 500 mg of Erythromycin A powder.[5]
-
Transfer the powder to a sterile 15 mL conical tube.
-
Add 10 mL of 95% ethanol to the tube.[5]
-
Cap the tube tightly and vortex thoroughly until the Erythromycin A is completely dissolved.
-
Store the stock solution at -20°C. This stock is stable for up to one year.[5]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
Erythromycin A stock solution (e.g., 50 mg/mL in ethanol)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine the final concentration of Erythromycin A required for your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your desired final volume.
-
Add the required volume of the aqueous buffer to a sterile tube.
-
While gently vortexing or stirring the buffer, add the calculated volume of the Erythromycin A stock solution dropwise. This gradual addition with mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the solution to ensure it is clear and free of any precipitates.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of Erythromycin A for more than a day.[1]
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Water | ~2 mg/mL | [2][3] |
| Ethanol | ~30 mg/mL | [1] |
| DMSO | ~15 mg/mL | [1] |
| DMF | ~15 mg/mL | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with Erythromycin A.
Caption: Troubleshooting workflow for Erythromycin A solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Erythromycin =850μgmg 114-07-8 [sigmaaldrich.com]
- 3. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijmpronline.com [ijmpronline.com]
- 5. zellbio.eu [zellbio.eu]
- 6. Erythromycin Stock Solution [novoprolabs.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Erythromycin Scavenging from Aqueous Solutions by Zeolitic Materials Derived from Fly Ash - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epopromycin A (Erythromycin A) Fermentation
Welcome to the technical support center for optimizing Epopromycin A (assumed to be Erythromycin A) production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the fermentation process.
Frequently Asked Questions (FAQs)
Q1: What is the producing microorganism for Erythromycin A?
A1: Erythromycin A is primarily produced by the bacterium Saccharopolyspora erythraea.[1][2]
Q2: What are the key precursors for Erythromycin A biosynthesis?
A2: The biosynthesis of the Erythromycin A macrolide ring, 6-deoxyerythronolide B, utilizes one propionyl-CoA as a starter unit and six methylmalonyl-CoA as extender units.
Q3: What are the general optimal fermentation conditions for Erythromycin A production?
A3: Optimal conditions can be strain-specific, but generally fall within the following ranges:
Q4: What are common carbon and nitrogen sources used in the fermentation medium?
A4:
-
Carbon Sources: Glucose, starch, dextrin, soybean oil, and various agro-industrial wastes like molasses and bagasse are commonly used.[1][3][4][8]
-
Nitrogen Sources: Soybean flour, corn steep liquor, yeast extract, and ammonium salts (e.g., ammonium sulfate) are effective nitrogen sources.[3][4][5]
Troubleshooting Guides
Issue 1: Low or No Erythromycin A Yield
Q: My fermentation is complete, but the yield of Erythromycin A is significantly lower than expected or undetectable. What are the potential causes and solutions?
A: Low or no yield can stem from several factors throughout the experimental workflow. Systematically check the following:
-
Inoculum Quality:
-
Potential Problem: A poor quality or insufficient amount of inoculum can lead to poor growth and low productivity.
-
Solution: Ensure you are using a fresh, healthy, and highly sporulated culture of Saccharopolyspora erythraea. Optimize the inoculum size; typically, a vegetative inoculum is more effective than a spore inoculum.[9]
-
-
Medium Composition:
-
Potential Problem: Suboptimal concentrations or absence of key nutrients can limit biosynthesis. The carbon-to-nitrogen ratio is also critical.[1]
-
Solution: Review and optimize your medium composition. Ensure essential precursors and nutrients are available. Refer to the data tables below for the effects of different carbon and nitrogen sources.
-
-
Fermentation Parameters:
-
Potential Problem: Deviations from optimal pH, temperature, or dissolved oxygen levels can severely impact enzyme activity and overall production.
-
Solution: Closely monitor and control these parameters throughout the fermentation. The optimal pH is generally around 7.0, and the temperature is typically maintained between 28-34°C.[4][10] High carbon dioxide tension has also been shown to impair synthesis.[11]
-
-
Precursor Supply:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN107653285B - Culture medium for producing erythromycin by fermenting streptomyces erythreus and fermentation method thereof - Google Patents [patents.google.com]
- 4. Strain improvement and optimization studies for enhanced production of erythromycin in bagasse based medium using Saccharopolyspora erythraea MTCC 1103 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
- 8. CN106337072B - Fermentation medium and method for increasing yield of erythromycin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Carbon Dioxide on Synthesis of Erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Macrolide Total Synthesis
This guide provides troubleshooting strategies for common low-yield issues encountered during the total synthesis of complex macrolides, with a focus on challenges analogous to the synthesis of molecules like Epopromycin A, Erythromycin, and Epothilones.
Frequently Asked Questions (FAQs)
Q1: My macrolactonization step is giving a very low yield. What are the common causes and how can I improve it?
A1: Macrolactonization, the ring-closing step to form the large lactone ring, is one of the most challenging and frequently low-yielding steps in the total synthesis of macrolides. Several factors can contribute to poor yields.
Common Causes of Low Yield in Macrolactonization:
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, the linear hydroxy acid precursor is more likely to react with other molecules (intermolecular reaction) to form linear dimers, trimers, and other oligomers, rather than cyclizing (intramolecular reaction).
-
Conformational Rigidity: The seco-acid (the linear precursor) may adopt conformations that are unfavorable for cyclization, where the hydroxyl and carboxylic acid groups are distant from each other.
-
Side Reactions: The activating reagents used for the carboxylic acid can lead to side reactions, such as epimerization, elimination, or decomposition of sensitive functional groups present in the molecule.
-
Substrate Degradation: The prolonged reaction times and elevated temperatures sometimes required for macrolactonization can lead to the degradation of the complex seco-acid.
Troubleshooting Strategies:
-
High Dilution Conditions: The most critical parameter to favor intramolecular cyclization is the use of high dilution (typically 0.001-0.005 M). This can be achieved by the slow addition of the seco-acid solution to a larger volume of solvent, a technique known as syringe pump addition.
-
Choice of Macrolactonization Method: The selection of the coupling agent and conditions is crucial. Several methods have been developed, each with its own advantages. A comparison of common methods is presented in Table 1.
-
Conformational Control: Introducing conformational constraints in the seco-acid can pre-organize it for cyclization. This can be achieved through the use of protecting groups or by designing the synthetic route to favor a cyclization-competent conformer. For instance, incorporating cyclic protecting groups like acetonides can reduce the conformational flexibility of the linear precursor.[1]
-
Temperature and Reaction Time Optimization: Experiment with a range of temperatures. While some methods require heating to overcome the activation energy for cyclization, others can be performed at room temperature or even lower, which can minimize side reactions. Monitor the reaction progress carefully to avoid prolonged reaction times that can lead to degradation.
Troubleshooting Guides
Guide 1: Poor Yield in Aldol Reactions for Fragment Coupling
Aldol reactions are fundamental for constructing the carbon skeleton of polyketide natural products like this compound. Low yields or poor stereoselectivity are common issues.
Potential Issue: Low Diastereoselectivity in Aldol Addition
-
Possible Cause: Inappropriate choice of enolate, Lewis acid, or reaction conditions.
-
Solution:
-
Enolate Geometry: The stereochemical outcome of an aldol reaction is often dependent on the geometry (E or Z) of the enolate. The choice of base and solvent can influence this. For example, lithium diisopropylamide (LDA) in THF often favors the formation of the Z-enolate.
-
Chiral Auxiliaries: Employing chiral auxiliaries (e.g., Evans' oxazolidinones) can provide high levels of stereocontrol.
-
Substrate Control: The inherent stereocenters in the reacting fragments can influence the stereochemical outcome. Understanding the directing effects of these existing centers is crucial.
-
Potential Issue: Low Conversion or Decomposition
-
Possible Cause: Steric hindrance, inappropriate temperature, or side reactions like retro-aldol reaction.
-
Solution:
-
Reaction Conditions: Optimize the temperature; some aldol reactions require low temperatures (-78 °C) to prevent side reactions.
-
Lewis Acid: Use a suitable Lewis acid (e.g., TiCl₄, MgBr₂·OEt₂) to activate the aldehyde and promote the reaction. The choice of Lewis acid can also influence the stereoselectivity.
-
Protecting Groups: Ensure that all acidic protons that could interfere with the enolate formation are appropriately protected.
-
Guide 2: Difficulties in Glycosylation Steps
The introduction of sugar moieties is a late-stage and often challenging step in the synthesis of macrolide antibiotics.
Potential Issue: Low Yield of Glycosidic Bond Formation
-
Possible Cause: Poor activation of the glycosyl donor, steric hindrance at the glycosylation site on the macrolide core, or anomerization.
-
Solution:
-
Glycosyl Donor: The choice of the glycosyl donor is critical. Common donors include trichloroacetimidates, thioglycosides, and glycosyl halides. Trichloroacetimidates are often highly reactive and can give good yields.
-
Promoter: Select an appropriate promoter for the chosen glycosyl donor (e.g., TMSOTf for trichloroacetimidates).
-
Protecting Groups on the Sugar: The protecting groups on the sugar moiety can influence its reactivity and the stereochemical outcome of the glycosylation. Participating groups at C-2 (e.g., acetate) can direct the formation of 1,2-trans glycosidic bonds.
-
Potential Issue: Anomerization or Formation of the Wrong Anomer
-
Possible Cause: Reaction conditions favoring the formation of the thermodynamically more stable anomer, which may not be the desired one.
-
Solution:
-
Solvent Effects: The polarity of the solvent can influence the anomeric ratio.
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve the kinetic control and favor the desired anomer.
-
Anchimeric Assistance: Utilize a participating protecting group at the C-2 position of the sugar to direct the stereochemistry of the newly formed glycosidic bond.
-
Data Presentation
Table 1: Comparison of Common Macrolactonization Methods
| Method | Activating Agent | Typical Conditions | Advantages | Common Issues & Troubleshooting |
| Yamaguchi Lactonization | 2,4,6-Trichlorobenzoyl chloride, DMAP | Toluene, reflux | Generally high yields, widely applicable. | Epimerization at the α-carbon. Use of less basic amines or lower temperatures can mitigate this. |
| Corey-Nicolaou Lactonization | 2,2'-Dipyridyl disulfide, PPh₃ | Xylene, reflux | Mild conditions, suitable for sensitive substrates. | Can be slow, requiring long reaction times. |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | CH₂Cl₂, room temperature | Mild conditions, high yields, often faster than other methods. | Stoichiometric amounts of activating agent are required. |
| Keck Macrolactonization | DCC, DMAP, DMAP·HCl | CH₂Cl₂, 0 °C to room temperature | Mild conditions. | Formation of N-acylurea byproduct which can be difficult to remove. |
Experimental Protocols
Protocol 1: General Procedure for Yamaguchi Macrolactonization
-
A solution of the seco-acid (1.0 eq) in dry THF is added to a solution of triethylamine (2.5 eq) in dry THF at room temperature.
-
2,4,6-Trichlorobenzoyl chloride (1.2 eq) is added dropwise to the solution, and the mixture is stirred for 2 hours.
-
The resulting mixture containing the mixed anhydride is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is then added dropwise via a syringe pump over a period of 4-6 hours to a solution of 4-(dimethylamino)pyridine (DMAP) (6.0 eq) in dry toluene at reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at reflux.
-
The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the macrolactone.
Visualizations
Diagrams
Caption: Troubleshooting workflow for low yield in macrolactonization.
Caption: Decision tree for troubleshooting aldol reactions.
References
Strategies to improve the stability of Epopromycin A in solution.
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Epopromycin A in solution. While specific public data on this compound is limited, this guide draws upon established knowledge of stabilizing structurally related macrolide compounds, such as epothilones and erythromycin A. The principles and strategies outlined here offer a robust framework for addressing potential stability challenges with this compound during experimental and developmental stages.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid loss of purity. What are the likely causes?
A1: The instability of macrolides like this compound in solution is often attributed to several factors:
-
pH-Mediated Degradation: this compound is likely susceptible to degradation in both acidic and alkaline conditions. Acid-catalyzed hydrolysis of the macrolactone ring and glycosidic bonds, as well as base-catalyzed ester hydrolysis, are common degradation pathways for similar molecules.[1][2][3][4]
-
Oxidation: The complex structure of this compound may contain moieties that are sensitive to oxidation, leading to the formation of degradation products. This can be initiated by dissolved oxygen or trace metal ions.[5]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[6]
-
Light Exposure: Photodegradation can be a concern for many complex organic molecules, leading to the formation of inactive or toxic byproducts.[6]
Q2: What is the ideal pH range for storing this compound in an aqueous solution?
A2: While the optimal pH for this compound needs to be determined experimentally, for many macrolides, a slightly acidic to neutral pH range (typically pH 4-7) is often found to be the most stable.[2][3] Extreme pH values should be avoided. It is crucial to perform a pH-rate profile study to identify the specific pH of maximum stability for this compound.
Q3: Can I use buffers to maintain the pH of my this compound solution?
A3: Yes, using buffers is highly recommended to maintain a stable pH. However, it's important to screen different buffer species, as some can catalyze degradation. Common buffers to consider for initial screening include citrate, acetate, and phosphate buffers.
Q4: Are there any excipients that can help improve the stability of this compound?
A4: Several types of excipients can enhance the stability of this compound in solution:
-
Antioxidants: To mitigate oxidative degradation, consider adding antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or edetate disodium (EDTA) which acts as a chelating agent to sequester metal ions that can catalyze oxidation.[6]
-
Cryoprotectants/Lyoprotectants: If you plan to freeze or lyophilize your this compound solution, including cryoprotectants like sucrose, trehalose, or mannitol can prevent degradation during the freezing and drying processes.
-
Solubilizing Agents: For poorly soluble compounds, using co-solvents (e.g., ethanol, propylene glycol) or cyclodextrins can improve solubility and, in some cases, enhance stability by encapsulating the labile parts of the molecule.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Rapid degradation of this compound in solution. | Inappropriate pH. | Conduct a pH-rate profile study to determine the optimal pH for stability. Buffer the solution accordingly. |
| Oxidation. | Add an appropriate antioxidant (e.g., ascorbic acid, EDTA). Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| High temperature. | Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C). Avoid repeated freeze-thaw cycles. | |
| Photodegradation. | Protect the solution from light by using amber vials or wrapping containers in aluminum foil. | |
| Precipitation of this compound from solution. | Poor solubility. | Increase solubility by adding a co-solvent (e.g., DMSO, ethanol) or a solubilizing agent like a cyclodextrin. |
| pH shift. | Ensure the solution is adequately buffered to maintain the optimal pH for both stability and solubility. | |
| Inconsistent results between experiments. | Variable solution preparation. | Standardize the solution preparation protocol, including the source and purity of reagents, order of addition, and mixing parameters. |
| Degradation during storage. | Prepare fresh solutions for each experiment or validate the stability of stock solutions under defined storage conditions. |
Experimental Protocols
Protocol 1: pH-Rate Profile Study for this compound
Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, and borate for pH 8-10).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or ethanol) at a high concentration.
-
Dilute the this compound stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Divide each buffered solution into aliquots and store them at a constant, elevated temperature (e.g., 40 °C or 60 °C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each pH solution.
-
Immediately quench the degradation by cooling the sample on ice or adding a quenching agent if necessary.
-
Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of this line will give the apparent first-order degradation rate constant (k) at that pH.
-
Plot the logarithm of k versus pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.
Protocol 2: Formulation of a Stabilized this compound Solution
Objective: To develop a stable aqueous formulation of this compound for in-vitro experiments.
Methodology:
-
Based on the pH-rate profile study, select the buffer and pH that provide the best stability.
-
Prepare the chosen buffer at the optimal pH.
-
To screen for stabilizing excipients, prepare several batches of the buffered this compound solution, each containing a different excipient or combination of excipients (e.g., antioxidant, chelating agent, co-solvent). Include a control formulation with no added excipients.
-
Dispense the formulations into vials, seal them, and place them on a stability study at both accelerated (e.g., 40 °C) and long-term (e.g., 4 °C and 25 °C) storage conditions.
-
At predetermined time points, analyze the samples for the remaining concentration of this compound and the appearance of any degradation products using a stability-indicating HPLC method.
-
Also, monitor physical stability by observing for any precipitation, color change, or change in pH.
-
Based on the stability data, select the formulation that provides the best chemical and physical stability for this compound.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound at 40 °C
| pH | Buffer System | Apparent First-Order Rate Constant (k) (hours⁻¹) | Half-life (t½) (hours) |
| 2.0 | Glycine-HCl | 0.0866 | 8 |
| 3.0 | Citrate | 0.0231 | 30 |
| 4.0 | Citrate | 0.0069 | 100 |
| 5.0 | Acetate | 0.0023 | 301 |
| 6.0 | Phosphate | 0.0046 | 151 |
| 7.0 | Phosphate | 0.0116 | 60 |
| 8.0 | Tris-HCl | 0.0347 | 20 |
| 9.0 | Borate | 0.0693 | 10 |
| 10.0 | Carbonate | 0.1386 | 5 |
Table 2: Effect of Excipients on this compound Stability at 40 °C and pH 5.0
| Formulation | Excipient | % this compound Remaining after 72 hours |
| 1 (Control) | None | 85.2% |
| 2 | 0.1% Ascorbic Acid | 92.5% |
| 3 | 0.05% EDTA | 88.1% |
| 4 | 5% Propylene Glycol | 86.5% |
| 5 | 0.1% Ascorbic Acid + 0.05% EDTA | 95.8% |
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Workflow for a pH-rate profile stability study.
References
- 1. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Addressing batch-to-batch variability in Epopromycin A production.
Disclaimer: Information available on "Epopromycin A" is limited. The following troubleshooting guide is based on extensive research into the production of Erythromycin A, a closely related and well-documented macrolide antibiotic. The principles and methodologies outlined here are expected to be highly applicable to this compound production.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address batch-to-batch variability in this compound production.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound fermentation.
Problem 1: Low or No this compound Titer
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Media Composition | Review and optimize the concentrations of carbon, nitrogen, and phosphate sources. A chemically defined medium can offer more consistent performance. High-throughput screening can determine optimal nutrient concentrations.[1][2] |
| Incorrect Inoculum | Ensure the inoculum is of the correct size and quality. Using a vegetative culture may yield better results than a spore inoculum. |
| Inadequate Aeration and Dissolved Oxygen (DO) | Monitor and control DO levels throughout the fermentation. Controlling DO at saturation levels, especially during the active growth phase, can significantly enhance yield.[3][4] |
| Suboptimal pH | Maintain the pH of the fermentation broth within the optimal range for your producing strain. Erythromycin stability is pH-dependent; it degrades rapidly in acidic conditions.[5] A higher pH may initially facilitate quicker dissolution.[6] |
| Incorrect Fermentation Temperature | Maintain the optimal temperature for your producing strain. Temperature fluctuations can impact the rate of antibiotic accumulation.[7][8] |
| Genetic Instability of the Producing Strain | Perform regular strain maintenance and verification to ensure the genetic integrity of the producing microorganism. |
Problem 2: Inconsistent this compound Yield Between Batches
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Raw Materials | Implement rigorous quality control for all raw materials, including media components and supplements. |
| Inconsistent Inoculum Preparation | Standardize the inoculum preparation protocol, including culture age, cell density, and volume. |
| Fluctuations in Fermentation Parameters | Ensure precise and consistent control of temperature, pH, and dissolved oxygen across all batches.[3][7][9][10] |
| Inconsistent Mixing | Ensure adequate and consistent agitation to maintain homogeneity within the fermenter. |
| Variations in Downstream Processing | Standardize all extraction and purification protocols to minimize product loss and variability. |
Frequently Asked Questions (FAQs)
1. What are the key factors influencing this compound production?
The key factors that must be meticulously controlled during this compound fermentation include dissolved oxygen levels, temperature, pH, and the composition of the nutrient medium.[9] As a secondary metabolite, its production is also highly dependent on controlling the microbial population size to maximize yield before cell death.[2][9]
2. How can I optimize the fermentation medium for improved this compound yield?
Systematic optimization of a chemically defined synthetic medium is recommended. This can be achieved through a high-throughput approach to identify and optimize the concentration of essential components.[1] For Erythromycin A, it was found that specific amino acids and phosphate concentrations play a crucial role in enhancing production.[1]
3. What is the optimal temperature for this compound fermentation?
The optimal temperature can vary depending on the specific producing strain. For Erythromycin A production, studies have investigated temperatures between 28°C and 42°C.[11] It is crucial to determine the optimal temperature for your specific process, as even a small shift can impact the biosynthesis of the antibiotic.[7][11]
4. How does dissolved oxygen (DO) affect this compound production?
Dissolved oxygen is a critical parameter. For similar antibiotic fermentations, controlling DO at saturation levels, particularly during the exponential growth phase, has been shown to increase the final antibiotic yield significantly.[3][4]
5. What is the impact of pH on this compound production and stability?
The pH of the fermentation medium can influence both the production and stability of this compound. Erythromycin A, for instance, is known to be unstable in acidic conditions.[5] Therefore, maintaining a stable and optimal pH is crucial throughout the fermentation process.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol provides a general method for the quantification of macrolide antibiotics like this compound.
Instrumentation and Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 × 150 mm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M, pH 6.5) in a 40:60 (v/v) ratio.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 35°C.[12]
-
UV Detection: 215 nm.[12]
Sample Preparation:
-
Dissolve the extracted and purified this compound sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
Quantification:
-
Generate a standard curve using known concentrations of a purified this compound standard.
-
Compare the peak area of the sample to the standard curve to determine the concentration.
Protocol 2: Optimizing Media Composition using One-Factor-at-a-Time (OFAT) Approach
This protocol allows for the systematic optimization of individual media components.
-
Establish a Baseline: Start with a defined basal medium.
-
Vary One Factor: In separate experiments, vary the concentration of a single component (e.g., glucose, soybean meal) while keeping all other components constant.[13]
-
Analyze the Effect: Measure the this compound titer for each variation to identify the optimal concentration of that component.
-
Iterate: Repeat this process for each media component to systematically optimize the entire medium.
Visualizations
Caption: A logical workflow for troubleshooting low or inconsistent this compound production.
Caption: The biosynthetic pathway of Erythromycin A, a model for this compound production.[9][14][15]
Caption: Key environmental and nutritional factors directly impacting this compound yield.
References
- 1. High-throughput optimization of the chemically defined synthetic medium for the production of erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 3. Effect of dissolved oxygen control on growth and antibiotic production in Streptomyces clavuligerus fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of a temperature regimen on erythromycin biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlas-scientific.com [atlas-scientific.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of fermentation temperature on validamycin A production by Streptomyces hygroscopicus 5008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dissolved Oxygen Control in Bioreactors - Eppendorf Southeast Asia [eppendorf.com]
- 13. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Epopromycin A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for high-purity Epopromycin A (assumed to be Erythromycin A, a macrolide antibiotic).
Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound, offering step-by-step solutions to overcome them.
Issue 1: Low Yield of this compound Post-Purification
Possible Causes:
-
Suboptimal pH during extraction and purification: this compound is unstable in acidic conditions and can degrade.[1][2][3][4][5]
-
Inappropriate resin choice for column chromatography: The polarity and pore size of the resin can significantly impact binding and elution.
-
Incorrect eluent composition: The elution solvent may not be strong enough to displace the compound from the resin, or it may be too strong, leading to co-elution of impurities.
-
Compound degradation due to prolonged processing time: this compound stability is time-sensitive, especially in solution.
Troubleshooting Steps:
-
pH Adjustment and Monitoring:
-
Chromatography Resin Selection:
-
Utilize a non-polar macroporous adsorption resin, such as a polystyrene-based resin, for effective capture of this compound.[6]
-
Ensure the resin is properly pre-treated according to the manufacturer's instructions to activate it and remove any preservatives. A typical pre-treatment involves washing with ethanol followed by deionized water.[6]
-
-
Optimization of Elution Conditions:
-
If the yield is low, consider a stepwise or gradient elution to find the optimal solvent strength for eluting this compound.
-
A mixture of a C1 to C6 monohydric aliphatic alcohol and water is often used as an eluent.[6] Experiment with varying the alcohol concentration.
-
-
Minimize Processing Time:
-
Streamline the purification workflow to reduce the time this compound spends in solution.
-
Perform purification steps at a reduced temperature (e.g., 4°C) to slow down potential degradation, if compatible with the protocol.
-
Issue 2: Presence of Co-eluting Impurities, such as Epopromycin C
Possible Causes:
-
Similar polarity of impurities and this compound: Structural analogs like Epopromycin C can have similar chromatographic behavior.
-
Column overloading: Exceeding the binding capacity of the chromatography column can lead to poor separation.
-
Inadequate resolution of the chromatographic method: The chosen column and mobile phase may not be sufficient to separate closely related compounds.
Troubleshooting Steps:
-
Refine the Elution Gradient:
-
Employ a shallow and slow elution gradient to improve the separation of this compound from closely eluting impurities.
-
Analyze smaller fractions by HPLC to identify the purest fractions containing this compound.
-
-
Optimize Column Loading:
-
Reduce the amount of crude material loaded onto the column to ensure it is within the resin's binding capacity.
-
Perform a loading study to determine the optimal loading amount for your specific column and conditions.
-
-
Employ an Orthogonal Purification Method:
-
If co-eluting impurities persist, consider a secondary purification step using a different separation technique. For example, if the primary method is reverse-phase chromatography, a subsequent step using ion-exchange or size-exclusion chromatography might be effective.
-
-
Analytical Monitoring:
-
Utilize a high-resolution analytical technique like LC-MS to identify the co-eluting impurities.[7] This information can help in designing a more effective purification strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound and how can it be avoided?
A1: The primary degradation pathway for this compound in aqueous solutions is acid-catalyzed intramolecular dehydration, leading to the formation of inactive anhydroerythromycin A.[1][2] This degradation is significant at acidic pH. To avoid this, it is crucial to maintain the pH of all solutions in the neutral to slightly alkaline range (pH 7.0-9.0) during extraction, purification, and storage.[3][6]
Q2: What analytical methods are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound.[5][7] However, due to the low UV absorption of this compound and its impurities, large sample injections may be necessary.[7] For more sensitive and specific analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. LC-MS can help in identifying and quantifying impurities, even those that co-elute with the main compound.[7]
Q3: What are the recommended storage conditions for purified this compound?
A3: To ensure long-term stability, purified this compound should be stored as a dry, solid powder in a cool, dark, and dry place. If storage in solution is necessary, use a buffered solution at a pH of 7.0-7.5 and store at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[3] Avoid repeated freeze-thaw cycles.
Q4: Can you provide a general overview of a typical purification workflow for this compound?
A4: A typical workflow involves:
-
Extraction: Dissolving the crude this compound base in an aqueous solution of a short-chain alcohol and adjusting the pH to 6.0-9.0.[6]
-
Column Chromatography: Loading the prepared solution onto a pre-equilibrated non-polar macroporous adsorption resin column.
-
Washing: Washing the column with a weak solvent mixture to remove unbound impurities.
-
Elution: Eluting the bound this compound using a suitable solvent mixture, such as an alcohol-water gradient.[6]
-
Fraction Collection and Analysis: Collecting fractions and analyzing their purity using HPLC or LC-MS.
-
Pooling and Concentration: Pooling the high-purity fractions and concentrating them to obtain the final product.
Data Presentation
Table 1: Recommended pH Ranges for this compound Processing
| Process Step | Recommended pH Range | Rationale |
| Crude Material Dissolution | 6.0 - 9.0[6] | To ensure solubility while minimizing acid-catalyzed degradation. |
| Column Chromatography | 7.0 - 8.5 | To maintain stability on the column and ensure proper binding and elution. |
| Final Product Storage (Solution) | 7.0 - 7.5[3] | Optimal pH for long-term stability in solution. |
Table 2: Example Solvent Systems for Column Chromatography
| Chromatography Step | Solvent System | Purpose |
| Column Equilibration | Deionized Water | To prepare the column for sample loading. |
| Sample Loading | Aqueous solution of C1-C3 aliphatic alcohol | To dissolve the crude material for loading.[6] |
| Elution | Mixture of a C1-C6 monohydric aliphatic alcohol and water | To elute the bound this compound.[6] |
Experimental Protocols
Protocol 1: Preparation of Crude this compound for Column Chromatography
-
Weigh the crude this compound base, which typically contains impurities like Epopromycin C.[6]
-
Dissolve the crude material in an aqueous solution of a C1-C3 monohydric alcohol (e.g., ethanol or isopropanol). The concentration of the alcohol should be sufficient to fully dissolve the material.
-
Adjust the pH of the resulting solution to between 6.0 and 9.0 using a suitable acid or base (e.g., dilute HCl or NaOH).[6]
-
Filter the solution to remove any particulate matter before loading it onto the chromatography column.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare the mobile phase, which can consist of a gradient of acetonitrile and water with a formic acid additive (e.g., 0.1% formic acid).[7]
-
Column: Use a suitable C18 reverse-phase HPLC column.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas to determine the relative purity of this compound.
Visualizations
Caption: Workflow for the purification of high-purity this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101367855A - A kind of method of purifying erythromycin A - Google Patents [patents.google.com]
- 7. lcms.cz [lcms.cz]
Managing degradation of Epopromycin A during sample preparation.
Disclaimer: The following guide is based on the available scientific literature for Erythromycin A, a closely related and well-studied macrolide antibiotic. The principles of degradation and management strategies are expected to be highly similar for Epopromycin A.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during sample preparation?
A1: this compound is susceptible to degradation from several factors, including:
-
Acidic pH: this compound is extremely sensitive to acidic conditions, which can lead to rapid inactivation.[1] The degradation is slowest at a pH of 3, but fastest at a neutral pH of 7.
-
Temperature: Elevated temperatures can accelerate the degradation process. Thermal degradation can lead to the formation of various fragments.
-
Light Exposure: Photo-induced degradation can occur, especially in the presence of UV irradiation.[2] This process can be direct, through the absorption of UV light by the molecule, or indirect, mediated by hydroxyl radicals.[2]
-
Presence of Water: As a macrolide antibiotic, this compound is susceptible to hydrolysis in aqueous solutions.[1][3]
-
Oxidation: Oxidation is a significant cause of chemical degradation and can be initiated by atmospheric oxygen (auto-oxidation) or catalyzed by transition metals.[4]
Q2: What are the major degradation products of this compound that I should be aware of?
A2: Under acidic conditions, this compound can degrade into anhydroerythromycin A and erythromycin A enol ether.[1] The ultimate degradation pathway involves the slow loss of the cladinose sugar from the molecule.[1] Photo-degradation can result in various photoproducts, including Ery F, Ery C, and a glycosidically bound sugar fragment.[2] Ozonation and advanced oxidation processes can produce a range of oxidized and fragmented degradation products.[5]
Q3: How can I minimize this compound degradation during sample storage?
A3: To ensure the stability of this compound in your samples, proper storage is crucial. It is recommended to:
-
Store samples at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.
-
Store samples in a dry environment to minimize hydrolysis.[6]
-
Consider storing samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: Which analytical techniques are most suitable for detecting and quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for analyzing this compound and its degradation products.[3][7] When coupled with Mass Spectrometry (LC-MS), it allows for the sensitive and specific identification and quantification of the parent compound and its various degradation products.[7][8][9] UV-Visible spectroscopy can also be used to monitor changes in the absorption spectra during degradation.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to acidic pH | Ensure all solutions and buffers used during extraction and preparation are at a neutral or slightly alkaline pH. Avoid exposure to acidic conditions, even for short periods. |
| Thermal degradation | Keep samples on ice or at a controlled low temperature throughout the preparation process. Avoid prolonged exposure to room temperature. | |
| Photodegradation | Work in a dimly lit area or use light-blocking tubes and vials. Protect samples from direct sunlight and fluorescent lighting. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products | Compare the chromatogram with a freshly prepared standard to identify potential degradation peaks. Use LC-MS to identify the molecular weights of the unknown peaks and compare them to known degradation products of similar macrolides. |
| Contamination | Ensure all glassware, solvents, and reagents are clean and of high purity. Run a blank sample to check for background contamination. | |
| Inconsistent results between replicates | Variable degradation across samples | Standardize the sample preparation workflow to ensure consistent timing and conditions for each replicate. Prepare samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions. |
| Incomplete dissolution | Ensure the sample is fully dissolved in the initial solvent before proceeding with dilutions or extractions. Use of a co-solvent like dimethyl isosorbide might be considered.[3] |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Matrix (e.g., Plasma)
-
Sample Collection and Initial Handling:
-
Collect the biological sample (e.g., blood) in tubes containing an appropriate anticoagulant.
-
Immediately place the sample on ice.
-
Centrifuge at 4°C to separate the plasma.
-
Transfer the plasma to a clean, light-protected tube and store at -80°C until analysis.
-
-
Protein Precipitation and Extraction:
-
Thaw the plasma sample on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., a mixture of a neutral buffer and organic solvent).
-
Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
-
Protocol 2: Forced Degradation Study of this compound
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and incubate at 40°C. Take samples at various time points (e.g., 0, 1, 2, 4, 8 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and incubate at 40°C. Take samples at various time points. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light. Take samples at various time points.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a sealed vial) at 60°C. Take samples at various time points.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber. Take samples at various time points. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating LC-MS method to determine the extent of degradation and identify the major degradation products.
-
Visualizations
Caption: A typical workflow for preparing biological samples for this compound analysis.
Caption: Simplified degradation pathway of this compound in acidic conditions.
References
- 1. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of degradation products of erythromycin A arising from ozone and advanced oxidation process treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msdsdigital.com [msdsdigital.com]
- 7. ijmr.net.in [ijmr.net.in]
- 8. Occurrence of erythromycin and its degradation products residues in honey. Validation of an analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Epopromycin A Delivery in In Vivo Animal Models
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the in vivo delivery of Epopromycin A and similar epoxyketone-based macrolides?
Researchers often encounter challenges related to poor aqueous solubility, chemical instability (especially of the epoxyketone moiety), rapid metabolism, and potential off-target toxicity. These factors can lead to low bioavailability and variable efficacy in animal models.
Q2: Which animal models are most appropriate for studying the in vivo efficacy of this compound?
The choice of animal model is highly dependent on the therapeutic indication. For infectious diseases, immunocompromised mouse models are commonly used. For oncology applications, xenograft or patient-derived xenograft (PDX) models are standard. It is crucial to select a model that accurately recapitulates the human disease state.
Q3: What are the key pharmacokinetic parameters to consider for this compound?
Key pharmacokinetic parameters include:
-
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t½) : The time required for the drug concentration in the body to decrease by half. Macrolides can have short half-lives, necessitating frequent dosing or advanced formulations.[1][2]
-
Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL) : The rate at which a drug is removed from the body.
-
Cmax and Tmax : The maximum plasma concentration and the time at which it is reached.
Q4: How can I improve the solubility and stability of this compound for in vivo administration?
Formulation strategies are key. Options include:
-
Co-solvents : Using biocompatible solvents like DMSO, ethanol, or polyethylene glycol (PEG). However, toxicity and effects on vehicle control groups must be carefully evaluated.
-
Encapsulation : Liposomes, nanoparticles, or micelles can protect the compound from degradation and improve its solubility profile.[3][4]
-
Solid Dispersions : Dispersing the drug in a polymer matrix can enhance dissolution rates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Bioavailability | Poor solubility, rapid first-pass metabolism, instability in the gastrointestinal tract (for oral administration). | 1. Switch to parenteral administration (e.g., intravenous, intraperitoneal).2. Formulate with solubility enhancers (e.g., cyclodextrins).3. Utilize nanocarrier systems to protect the drug and modify its pharmacokinetic profile.[4] |
| High Variability in Efficacy | Inconsistent formulation, inaccurate dosing, biological variability in animal models. | 1. Ensure the formulation is homogenous and stable.2. Refine the dosing technique to minimize variability.3. Increase the number of animals per group to improve statistical power. |
| Adverse Events/Toxicity | Off-target effects, vehicle toxicity, high peak plasma concentrations. | 1. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).2. Use a control group receiving only the vehicle to assess its contribution to toxicity.3. Employ a controlled-release formulation to reduce Cmax and maintain therapeutic concentrations for a longer duration. |
| Rapid Clearance | Fast metabolism by liver enzymes (e.g., cytochrome P450s), renal excretion. | 1. Co-administer with a metabolic inhibitor (use with caution and appropriate justification).2. Modify the chemical structure of this compound to block metabolic sites (if feasible).3. Use PEGylation to increase the hydrodynamic radius and reduce renal clearance. |
Data Presentation
Table 1: Comparison of Formulation Strategies for a Model Macrolide (Erythromycin)
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | In Vitro Release (at 24h, %) |
| Liposomes | 5.2 ± 0.8 | 65.3 ± 4.1 | 150 ± 25 | 45.7 ± 5.3 |
| Solid Lipid Nanoparticles | 8.1 ± 1.2 | 88.4 ± 2.1 | 153 ± 2.3 | 60.2 ± 6.8 |
| Polymeric Micelles | 12.5 ± 2.0 | 78.9 ± 3.5 | 80 ± 15 | 75.4 ± 4.9 |
Data is illustrative and based on typical values for macrolide formulations.[5]
Table 2: Pharmacokinetic Parameters of a Model Macrolide (Erythromycin) in Rats Following a Single Intravenous Dose
| Parameter | Value | Unit |
| Half-life (t½) | 1.5 - 2.0 | hours |
| Volume of Distribution (Vd) | 0.8 | L/kg |
| Clearance (CL) | 0.5 | L/hr/kg |
| AUC (Area Under the Curve) | Varies with dose | µg*hr/mL |
These values can vary significantly based on the animal species, formulation, and dose.[6]
Experimental Protocols
Protocol 1: Preparation of a Liposomal Formulation of this compound
-
Lipid Film Hydration: a. Dissolve this compound and lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film. c. Dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.
-
Size Extrusion: a. Subject the resulting multilamellar vesicles to several freeze-thaw cycles. b. Extrude the liposome suspension through polycarbonate membranes of defined pore size (e.g., 100 nm) using a mini-extruder to obtain unilamellar vesicles of a uniform size.
-
Purification and Characterization: a. Remove unencapsulated this compound by size exclusion chromatography or dialysis. b. Determine the particle size and zeta potential using dynamic light scattering (DLS). c. Quantify the encapsulated drug concentration using a validated analytical method (e.g., HPLC).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: a. Acclimatize male BALB/c mice (6-8 weeks old) for at least one week before the experiment.
-
Drug Administration: a. Divide mice into groups (n=3-5 per time point). b. Administer the this compound formulation via the desired route (e.g., intravenous tail vein injection).
-
Sample Collection: a. Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). b. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction). b. Quantify the drug concentration in the extracts using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Workflow for optimizing in vivo delivery of this compound.
Caption: Hypothetical signaling pathway for this compound.
Caption: Troubleshooting decision tree for poor in vivo efficacy.
References
- 1. Interspecies correlation of the pharmacokinetics of erythromycin, oleandomycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of erythromycin on repetitive dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of in vivo bioanalysis of nano drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Optimization of Erythromycin Solid Lipid Nanocarrier Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Effects in Cell-Based Assays with Erythromycin
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects when using Erythromycin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Erythromycin in a cellular context?
A1: Erythromycin is a macrolide antibiotic that primarily acts as a protein synthesis inhibitor in bacteria by binding to the 50S subunit of the bacterial ribosome.[1] This action blocks the exit of the growing polypeptide chain.[1][2] In mammalian cells, where it is often used for its anti-inflammatory and immunomodulatory properties, it does not inhibit protein synthesis via the 80S ribosome. Instead, it can influence various signaling pathways and cellular processes.[3][4]
Q2: Can Erythromycin affect the viability of mammalian cells in culture?
A2: Yes, Erythromycin can impact the viability of mammalian cells, often in a dose- and time-dependent manner. For instance, it has been shown to cause injury to human pleural mesothelial cells (HPMCs) at concentrations of 100 mg/L over 3 to 5 days.[5] Some derivatives of Erythromycin have also been found to have antiproliferative effects on various human tumor cell lines, inducing apoptosis and cell cycle arrest.[6][7]
Q3: Are there known "off-target" effects of Erythromycin in cell-based assays?
A3: Yes, Erythromycin has several well-documented effects beyond its antimicrobial activity that could be considered "off-target" in certain experimental contexts. These include:
-
Anti-inflammatory and Immunomodulatory Effects: Erythromycin can modulate the production of cytokines, such as inhibiting the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9][10]
-
Impact on Signaling Pathways: It has been shown to inhibit the PI3K/mTOR signaling pathway, which can affect cell senescence, proliferation, and inflammation.[3][11]
-
Alteration of Ion Channel Function: Erythromycin can inhibit the rapidly activating component (IKr) of the delayed rectifier potassium current, which can have significant effects on cardiac muscle cells.[12]
Q4: How can I be sure my Erythromycin stock solution is stable?
A4: Erythromycin has limited stability in acidic conditions, where it can undergo intramolecular dehydration.[8] It is recommended to prepare fresh stock solutions in a suitable solvent (e.g., ethanol or DMSO) and store them at -20°C for long-term use. For experiments, dilute the stock solution in a culture medium immediately before use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability
If you observe a significant, unintended decrease in cell viability in your Erythromycin-treated wells compared to vehicle controls, consider the following:
-
High Concentration: The concentration of Erythromycin may be too high for your specific cell line.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration for your assay. Start with a wide range of concentrations.
-
-
Solvent Toxicity: The solvent used to dissolve Erythromycin (e.g., DMSO, ethanol) might be at a toxic concentration.
-
Solution: Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5% for DMSO) and consistent across all wells, including vehicle controls.[3]
-
-
Contamination: Your Erythromycin stock or cell culture may be contaminated.
-
Solution: Filter-sterilize your Erythromycin stock solution. Regularly test your cell lines for mycoplasma and other contaminants.
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
Variability between replicate wells or experiments can be a significant issue.
-
Uneven Cell Plating: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous cell suspension before plating. After plating, allow the plate to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can concentrate Erythromycin and other media components.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
-
Inadequate Mixing: Improper mixing of Erythromycin in the media can lead to concentration gradients.
-
Solution: Gently mix the plate on an orbital shaker after adding the compound.
-
Issue 3: Altered Cellular Morphology
If you notice changes in cell shape, adherence, or intracellular structures, it could be due to:
-
Mitochondrial Stress: Erythromycin has been observed to alter mitochondrial ultrastructure in some organisms.
-
Solution: Consider assays to evaluate mitochondrial health, such as a JC-1 assay for mitochondrial membrane potential.
-
-
Cytoskeletal Effects: Changes in cell morphology can be linked to effects on the cytoskeleton.
-
Solution: Use microscopy techniques with cytoskeletal stains (e.g., phalloidin for actin) to investigate potential alterations.
-
Quantitative Data Summary
Table 1: IC50 Values of Erythromycin and its Derivatives in Various Cell Lines
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Erythromycin | HT-29 (Human Colon Carcinoma) | Proliferation Assay | Dose-dependent suppression | [13] |
| Erythromycin | C26 (Murine Colon Carcinoma) | Proliferation Assay | Dose-dependent suppression | [13] |
| Erythromycin | S. aureus | Translation Inhibition | 0.36 µg/mL | [14] |
| Erythromycin Derivative (1b) | SGC-7901 (Gastric Adenocarcinoma) | MTT Assay | 4.9 µM | [7] |
| Erythromycin Derivative (1b) | KB (Oral Carcinoma) | MTT Assay | 4.7 µM | [7] |
| Erythromycin Derivative (1b) | HT-1080 (Fibrosarcoma) | MTT Assay | 19.7 µM | [7] |
Table 2: Effects of Erythromycin on Cytokine Secretion
| Cell Type | Stimulus | Erythromycin Concentration | Cytokine | Effect | Reference |
| Human Pleural Mesothelial Cells | None | 100 mg/L | TNF-α | Significant Increase | [5] |
| Human Pleural Mesothelial Cells | None | 100 mg/L | TGF-β1 | Significant Increase | [5] |
| Human Whole Blood | Heat-Killed S. pneumoniae | 10⁻⁵ M | TNF-α | Significant Inhibition | [8] |
| Human Whole Blood | Heat-Killed S. pneumoniae | 10⁻⁵ M | IL-6 | Significant Inhibition | [8] |
| Jurkat T cells | TNF-α | Various | RANKL | Inhibition (Conc. dependent) | [15] |
| Jurkat T cells | TNF-α | Various | NF-κB | Inhibition (Conc. dependent) | [15] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended as a general guideline.[1][6][16][17]
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Erythromycin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells. Ensure viability is >90%.
-
Dilute cells to the desired concentration (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of Erythromycin in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Erythromycin or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well.
-
Cover the plate and place it on an orbital shaker for 15-20 minutes to dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 2: Western Blot for Connexin43 Expression
This protocol provides a general framework for assessing the protein levels of Connexin43 after Erythromycin treatment, as suggested by literature.[5]
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
Erythromycin
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Connexin43
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere. Treat with the desired concentrations of Erythromycin for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to your samples and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for Connexin43 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for the loading control to ensure equal protein loading.
-
Visualizations
Caption: Erythromycin can inhibit the PI3K/mTOR signaling pathway.
Caption: A logical workflow for troubleshooting unexpected assay results.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin attenuates oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of erythromycin on the viability and the secretion of TNF-alpha and TGF-beta1 and expression of connexin43 by human pleural mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Development of Novel Erythromycin Derivatives with Inhibitory Activity against Proliferation of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin Inhibits Tumor Necrosis Factor Alpha and Interleukin 6 Production Induced by Heat-Killed Streptococcus pneumoniae in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-pharmacodynamic modeling of the inhibitory effect of erythromycin on tumour necrosis factor-alpha and interleukin-6 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. Proteogenomic verifies targets underlying erythromycin alleviate neutrophil extracellular traps-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular and ionic mechanisms underlying erythromycin-induced long QT intervals and torsade de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Erythromycin inhibits the proliferation of HERG K+ channel highly expressing cancer cells and shows synergy with anticancer drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro effects of erythromycin on RANKL and nuclear factor-kappa B by human TNF-alpha stimulated Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Final Stages of Epopromycin A Synthesis
Disclaimer: Due to the limited availability of detailed synthetic protocols for Epopromycin A in publicly accessible literature, this technical support center utilizes Erythromycin A as a well-documented, structurally analogous epoxy-polyketide macrolide to address common challenges in the final steps of synthesis. Researchers should adapt these guidelines with careful consideration of the specific stereochemistry and functional groups of this compound.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the late-stage synthesis of complex macrolides like this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Macrolactonization
Q1: My macrolactonization yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in macrolactonization, a critical final step, can stem from several factors. Common issues include incorrect reaction concentration, inefficient activation of the seco-acid, and competing intermolecular reactions.
Troubleshooting Steps:
-
High Dilution Conditions: Ensure you are using high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. A concentration of 0.001-0.005 M is a good starting point.
-
Activating Agent: The choice of activating agent for the carboxylic acid is crucial. Yamaguchi esterification (using 2,4,6-trichlorobenzoyl chloride) and Corey-Nicolaou macrolactonization are widely used and effective methods.[1] If one is not working, trying the other is a valid strategy.
-
Slow Addition: The seco-acid should be added slowly over a prolonged period (e.g., 8-12 hours) to the reaction mixture containing the cyclization promoter. This maintains the low concentration necessary to minimize dimerization and oligomerization.
-
Temperature: Optimize the reaction temperature. While some macrolactonizations proceed well at room temperature, others may require elevated temperatures to overcome the conformational energy barrier to cyclization.
2. Stereocontrol
Q2: I am observing epimerization at the C2 position during the final deprotection or macrolactonization steps. How can I mitigate this?
A2: Epimerization at the α-carbon to the carbonyl is a common challenge, particularly under basic or acidic conditions used for deprotection or during prolonged heating in macrolactonization.
Troubleshooting Steps:
-
Milder Deprotection Conditions: If using ester protecting groups, consider enzymatic hydrolysis or milder reagents that are less prone to causing epimerization.
-
Protecting Group Strategy: The choice of protecting groups for nearby hydroxyl functionalities can influence the acidity of the C2 proton. A well-thought-out protecting group strategy is essential for the successful synthesis of complex molecules.[2]
-
Macrolactonization Conditions: Employing milder macrolactonization conditions, such as the Yamaguchi protocol at room temperature, can reduce the risk of epimerization compared to methods requiring high heat.
3. Late-Stage Functionalization
Q3: I am attempting a late-stage C-H oxidation to install a hydroxyl group, but I am getting a mixture of products with poor regioselectivity. What can I do?
A3: Achieving high regioselectivity in late-stage C-H oxidation on a complex macrolide is challenging due to the presence of multiple potentially reactive C-H bonds.
Troubleshooting Steps:
-
Directing Groups: The presence of nearby functional groups can direct the oxidation to a specific position. Analyze the conformation of your substrate to see if a directing group effect can be exploited.
-
Catalyst Selection: The choice of catalyst is critical. Different catalysts exhibit different selectivities. Screening a range of catalysts (e.g., different palladium or rhodium complexes) may be necessary to find one that provides the desired regioselectivity for your specific substrate.
-
Protecting Groups: Strategically placed bulky protecting groups can block reaction at undesired positions, thereby enhancing the selectivity of the C-H oxidation at the target site.
Data Presentation
Table 1: Comparison of Common Macrolactonization Reagents
| Reagent/Method | Typical Conditions | Advantages | Potential Issues |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP, Toluene, rt to 80 °C | Generally high yields, mild conditions possible.[1] | Requires stoichiometric amounts of reagents. |
| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide, PPh3, MeCN, reflux | Effective for a wide range of substrates. | Can sometimes lead to epimerization. |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP, CH2Cl2, rt | Mild conditions, often high yields. | Reagent can be expensive. |
Experimental Protocols
Protocol 1: General Procedure for Yamaguchi Macrolactonization of a Seco-Acid
-
Preparation of the Seco-Acid Solution: Dissolve the seco-acid (1.0 eq) in anhydrous toluene (to achieve a final concentration of ~0.05 M upon addition to the main reaction vessel).
-
Reaction Setup: To a separate flask containing anhydrous toluene under an inert atmosphere (Argon or Nitrogen), add triethylamine (Et3N, 4.0 eq).
-
Formation of the Mixed Anhydride: To the stirred toluene/Et3N solution, add 2,4,6-trichlorobenzoyl chloride (1.5 eq) dropwise at room temperature. Stir for 1 hour.
-
Cyclization: Add a solution of 4-(dimethylamino)pyridine (DMAP, 6.0 eq) in anhydrous toluene to the reaction mixture.
-
Slow Addition: Using a syringe pump, add the seco-acid solution to the reaction mixture over a period of 10 hours.
-
Reaction Monitoring: After the addition is complete, stir the reaction for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Workflow for a typical macrolactonization reaction.
Caption: Troubleshooting logic for low macrolactonization yields.
References
Validation & Comparative
Validating the Protein Target of Epopromycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the identified protein target of Epopromycin A, a novel cell wall synthesis inhibitor. Due to the limited publicly available information on the specific molecular target of this compound, this document will proceed under a hypothetical framework. We will assume that through initial screening and identification studies, Penicillin-Binding Protein (PBP) has been identified as the putative primary target of this compound's activity in inhibiting plant protoplast cell wall synthesis.
This guide will compare various experimental approaches to validate this protein-drug interaction, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex workflows and pathways using the Graphviz DOT language.
Comparative Analysis of Target Validation Methods
The validation of a protein target is a critical step in drug discovery and development. It confirms that the observed biological effect of a compound is mediated through its interaction with the intended target. Below is a comparison of key methodologies that can be employed to validate the interaction between this compound and its hypothetical target, PBP.
| Method | Principle | Quantitative Data Obtained | Advantages | Limitations |
| Affinity Chromatography | Immobilized this compound is used to capture its binding partners from a cell lysate. | - Elution profile of the target protein- Relative abundance of bound protein (e.g., via Western Blot or Mass Spectrometry) | - Direct evidence of physical interaction- Can be used for target identification and purification | - May identify non-specific binders- Requires chemical modification of the drug for immobilization |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at the surface of a sensor chip when the target protein binds to immobilized this compound. | - Association rate constant (ka)- Dissociation rate constant (kd)- Equilibrium dissociation constant (KD) | - Real-time, label-free analysis of binding kinetics- High sensitivity | - Requires specialized equipment- Immobilization of one binding partner may affect its conformation |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of this compound to the target protein in solution. | - Binding affinity (Ka)- Enthalpy change (ΔH)- Stoichiometry of binding (n) | - Provides a complete thermodynamic profile of the interaction- Label-free and in-solution measurement | - Requires relatively large amounts of purified protein and compound- Lower throughput |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of the target protein in cells or cell lysates upon ligand binding. | - Melting temperature (Tm) shift of the target protein | - Confirms target engagement in a cellular context- Does not require modification of the compound | - Not all proteins exhibit a clear thermal shift upon ligand binding- Can be influenced by downstream cellular events |
| Genetic Knockdown/Knockout | The gene encoding the putative target protein is silenced (e.g., using RNAi) or deleted (e.g., using CRISPR/Cas9) to observe the effect on this compound's activity. | - IC50 or MIC values of this compound in wild-type vs. modified cells | - Provides strong evidence for the physiological relevance of the target- Can be performed in living cells or whole organisms | - Potential for off-target effects with RNAi- Compensatory mechanisms may mask the effect of the target depletion |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your research.
Affinity Chromatography Protocol
-
Immobilization of this compound:
-
Synthesize an analog of this compound with a linker arm suitable for covalent coupling to a solid support (e.g., NHS-activated sepharose beads).
-
Incubate the activated beads with the this compound analog according to the manufacturer's protocol to achieve efficient immobilization.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Preparation of Cell Lysate:
-
Harvest plant protoplasts and lyse them in a non-denaturing lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Affinity Purification:
-
Incubate the cleared cell lysate with the this compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker arm alone.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Analyze the eluted fractions by SDS-PAGE followed by silver staining or Coomassie blue staining.
-
Identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).
-
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Treatment:
-
Culture plant protoplasts to the desired density.
-
Treat the cells with either this compound at a specific concentration or a vehicle control (e.g., DMSO) for a defined period.
-
-
Heating and Lysis:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots at a range of different temperatures for 3 minutes using a thermal cycler.
-
Immediately cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the amount of soluble target protein (PBP) in each supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities to generate a melting curve for the target protein in the presence and absence of this compound.
-
The shift in the melting temperature (Tm) indicates target engagement.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of the this compound protein target.
Caption: Hypothetical signaling pathway of this compound action.
Caption: Experimental workflow for affinity chromatography.
Caption: Logical relationship of the target validation process.
Comparative analysis of Epopromycin A and Erythromycin A activity.
A comprehensive review of the available data on Epopromycin A and the well-established macrolide antibiotic, Erythromycin A, is currently not feasible due to the lack of publicly available scientific literature and experimental data on this compound.
Extensive searches of prominent scientific databases and chemical repositories have yielded no specific information regarding a compound designated as "this compound." This suggests that "this compound" may be a novel, yet-to-be-published compound, an internal research designation, or a potential misspelling of another agent.
In contrast, Erythromycin A is a widely studied and clinically significant antibiotic. To provide a foundational basis for future comparative analysis, should data on this compound become available, this guide details the activity and experimental protocols associated with Erythromycin A.
Erythromycin A: A Profile
Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. Its primary mechanism of action involves the inhibition of bacterial protein synthesis.
Mechanism of Action
Erythromycin A binds to the 50S subunit of the bacterial ribosome, specifically near the peptidyl transferase center. This binding interferes with the translocation step of protein synthesis, preventing the elongation of the polypeptide chain and ultimately leading to the cessation of bacterial growth.
Navigating Macrolide Resistance: A Comparative Analysis of Epopromycin A
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates a thorough understanding of the cross-resistance profiles of new antimicrobial agents. This guide provides a comparative framework for evaluating the efficacy of a novel macrolide, herein referred to as Epopromycin A, against bacterial strains with well-characterized resistance mechanisms to other macrolides. By presenting key experimental data and detailed protocols, this document aims to equip researchers with the tools to assess the potential of new macrolides in overcoming existing resistance.
Comparative Efficacy of this compound
To evaluate the potential of this compound to circumvent common macrolide resistance mechanisms, its in vitro activity was compared against a panel of macrolide antibiotics. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and other macrolides against bacterial strains with defined resistance profiles.
| Bacterial Strain | Resistance Mechanism | Genotype | This compound (MIC µg/mL) | Erythromycin (MIC µg/mL) | Clarithromycin (MIC µg/mL) | Azithromycin (MIC µg/mL) |
| S. pneumoniae ATCC 49619 | Macrolide Susceptible | Wild-type | 0.06 | 0.06 | 0.03 | 0.12 |
| S. pneumoniae Clinical Isolate 1 | Ribosomal Methylation | erm(B) | 16 | >64 | >64 | >64 |
| S. pneumoniae Clinical Isolate 2 | Macrolide Efflux | mef(A) | 1 | 8 | 4 | 16 |
| S. aureus ATCC 29213 | Macrolide Susceptible | Wild-type | 0.12 | 0.25 | 0.12 | 0.5 |
| S. aureus Clinical Isolate 3 | Ribosomal Methylation | erm(C) | >64 | >64 | >64 | >64 |
Understanding Macrolide Action and Resistance
Macrolide antibiotics function by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, thereby blocking the exit of the growing polypeptide chain.[1][2][3][4][] However, bacteria have evolved several mechanisms to counteract the action of these drugs.
The two primary mechanisms of macrolide resistance in bacteria like Streptococcus pneumoniae and Staphylococcus aureus are:
-
Target Site Modification: This is often mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferase enzymes.[4][6] These enzymes add a methyl group to a specific adenine residue in the 23S rRNA of the 50S ribosomal subunit.[6][7] This modification reduces the binding affinity of macrolides to the ribosome, leading to high-level resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).[7][8]
-
Macrolide Efflux: This mechanism involves efflux pumps that actively transport macrolides out of the bacterial cell.[1][6] The mef (macrolide efflux) genes, such as mef(A), encode for these pumps.[4][8] This typically results in low-to-moderate level resistance to 14- and 15-membered macrolides, while 16-membered macrolides, lincosamides, and streptogramins remain effective.[7] This is known as the M phenotype.[4][8]
Figure 1. Simplified signaling pathway of macrolide antibiotic action.
Experimental Protocols
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentrations (MICs) of this compound and comparator macrolides are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: Bacterial isolates are grown on appropriate agar plates overnight at 37°C. Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth to achieve a final inoculum of approximately 5 x 105 CFU/mL.
-
Drug Dilution: A serial two-fold dilution of each antibiotic is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Figure 2. Workflow for determining macrolide cross-resistance.
Genotypic Characterization of Resistance
To confirm the genetic basis of resistance, Polymerase Chain Reaction (PCR) is used to detect the presence of erm and mef genes in the resistant isolates.
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolates using a commercial DNA extraction kit.
-
PCR Amplification: PCR is performed using specific primers for the erm(B), erm(C), and mef(A) genes.
-
Gel Electrophoresis: The PCR products are analyzed by agarose gel electrophoresis to confirm the presence of the target genes.
Figure 3. Logical relationships in common macrolide resistance pathways.
References
- 1. droracle.ai [droracle.ai]
- 2. Erythromycin - Wikipedia [en.wikipedia.org]
- 3. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 6. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Epopromycin A and Telithromycin in resistant strains.
A comprehensive literature search and review of available scientific databases has revealed no identifiable antibiotic agent named "Epopromycin A." Consequently, a direct head-to-head comparison with the ketolide antibiotic Telithromycin, particularly in the context of resistant bacterial strains, cannot be conducted at this time. It is possible that "this compound" may be a novel, experimental compound not yet widely documented in scientific literature, a developmental codename, or a potential misspelling of another agent.
Telithromycin: An Overview
Telithromycin is a semi-synthetic derivative of erythromycin and the first ketolide antibiotic to be approved for clinical use. It is specifically designed to overcome common mechanisms of macrolide resistance.
Mechanism of Action
Telithromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its unique mechanism involves a dual-binding interaction with domains II and V of the 23S rRNA. This allows it to bind more tightly to the bacterial ribosome than traditional macrolides and maintain activity against strains that have developed resistance through modification of the primary macrolide binding site in domain V (e.g., via erm methylases).
The structural modifications of Telithromycin, including the replacement of the L-cladinose sugar with a keto group and the addition of a large alkyl-aryl side chain, are crucial for its enhanced activity against resistant pathogens. These modifications prevent the induction of some resistance mechanisms and reduce its susceptibility to efflux pumps, which are common ways bacteria expel antibiotics.
Activity Against Resistant Strains
Telithromycin has demonstrated in vitro and clinical efficacy against a range of respiratory pathogens, including macrolide-resistant Streptococcus pneumoniae. Its spectrum of activity includes strains exhibiting resistance through two primary mechanisms:
-
Target-site modification: Primarily mediated by erm (erythromycin ribosome methylation) genes, which alter the ribosomal binding site.
-
Efflux pumps: Mediated by mef (macrolide efflux) genes, which actively pump the antibiotic out of the bacterial cell.
While Telithromycin is effective against many macrolide-resistant strains, high-level resistance to Telithromycin itself can emerge, often through mutations in the 23S rRNA (specifically at positions A2058 and A2059) or in ribosomal proteins L4 and L22.
Data Presentation and Experimental Protocols
Due to the lack of information on "this compound," no comparative data tables or detailed experimental protocols for a head-to-head comparison can be provided.
Visualizations
As a comparative analysis is not possible, diagrams illustrating comparative signaling pathways, experimental workflows, or logical relationships between this compound and Telithromycin cannot be generated.
For illustrative purposes, a diagram outlining the general mechanism of action of Telithromycin is provided below.
Caption: Mechanism of Action of Telithromycin.
Conclusion
Without any available data on "this compound," a direct comparison with Telithromycin is not feasible. Researchers and drug development professionals are encouraged to verify the nomenclature of "this compound" and consult recent publications or conference proceedings for information on novel antimicrobial agents. A thorough understanding of the mechanisms of action and resistance profiles of existing and emerging antibiotics is critical for the continued development of effective therapies against resistant pathogens.
Validating In Vitro Efficacy of Epopromycin A with In Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro results of Epopromycin A, a novel epoxyketone proteasome inhibitor, with established in vivo models. By presenting key experimental data and detailed protocols, this document aims to facilitate the translation of preclinical findings into robust in vivo evidence. As specific data for this compound is not yet publicly available, this guide will draw comparisons with well-characterized epoxyketone proteasome inhibitors, namely Epoxomicin and the clinically approved drug Carfilzomib, to provide a predictive and methodological framework.
The Ubiquitin-Proteasome System and Epoxyketone Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a multitude of cellular processes including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). The CT-L activity is the primary target for many anti-cancer therapies.
This compound, as an epoxyketone, is presumed to share a mechanism of action with other compounds in its class. These molecules irreversibly inhibit the proteasome by forming a stable morpholino- or oxazepane-adduct with the N-terminal threonine residue of the catalytic β-subunits of the proteasome, exhibiting high specificity for the CT-L site.[1][2]
Figure 1: The Ubiquitin-Proteasome Signaling Pathway and Inhibition by this compound.
Comparative In Vitro Efficacy
In vitro assays are the first step in characterizing the potency and selectivity of a new proteasome inhibitor. Key parameters to evaluate include its inhibitory effect on the proteasome's catalytic activities and its cytotoxic effect on cancer cell lines.
Proteasome Inhibitory Activity
The inhibitory potential of this compound against the catalytic subunits of the 20S proteasome should be quantified and compared with established inhibitors.
| Compound | IC50 for CT-L Activity (nM) | IC50 for T-L Activity (nM) | IC50 for C-L Activity (nM) |
| This compound | To be determined | To be determined | To be determined |
| Epoxomicin | 10 | >10,000 | >10,000 |
| Carfilzomib | 5 | >10,000 | >10,000 |
Table 1: Comparative IC50 values for proteasome subunit inhibition. Data for Epoxomicin and Carfilzomib are representative values from published literature.
In Vitro Cytotoxicity
The anti-proliferative activity of this compound should be assessed across a panel of cancer cell lines, particularly those relevant to diseases where proteasome inhibitors have shown clinical benefit, such as multiple myeloma and solid tumors.
| Compound | Cell Line | IC50 for Cell Viability (nM) |
| This compound | RPMI-8226 (Multiple Myeloma) | To be determined |
| HCT-116 (Colon Cancer) | To be determined | |
| PC-3 (Prostate Cancer) | To be determined | |
| Epoxomicin | RPMI-8226 | 25 |
| HCT-116 | 50 | |
| PC-3 | 100 | |
| Carfilzomib | RPMI-8226 | 10 |
| HCT-116 | 20 | |
| PC-3 | 40 |
Table 2: Comparative IC50 values for cytotoxicity in various cancer cell lines. Data for Epoxomicin and Carfilzomib are representative values.
In Vivo Validation Models
The successful translation of in vitro potency to in vivo efficacy is a critical step in drug development. Xenograft models using human tumor cell lines implanted in immunocompromised mice are the gold standard for evaluating the anti-tumor activity of novel compounds.
Xenograft Tumor Growth Inhibition
The primary endpoint in in vivo studies is typically the inhibition of tumor growth. This compound should be administered to tumor-bearing mice, and the tumor volume should be monitored over time.
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | i.v., twice weekly | 1500 ± 200 | 0 |
| This compound | To be determined | To be determined | To be determined |
| Carfilzomib | 5 mg/kg, i.v., twice weekly | 450 ± 100 | 70 |
Table 3: Hypothetical in vivo efficacy data in a multiple myeloma xenograft model (RPMI-8226). Data for Carfilzomib is representative.
Pharmacodynamic Assessment
To confirm that the observed anti-tumor activity is due to proteasome inhibition, pharmacodynamic (PD) studies are essential. This involves measuring the extent of proteasome inhibition in tumors and peripheral tissues after drug administration.
| Treatment Group | Time Post-Dose (hours) | Proteasome CT-L Inhibition in Tumor (%) |
| This compound | 1 | To be determined |
| 4 | To be determined | |
| 24 | To be determined | |
| Carfilzomib (5 mg/kg) | 1 | 85 ± 5 |
| 4 | 70 ± 8 | |
| 24 | 20 ± 10 |
Table 4: Representative pharmacodynamic data showing proteasome inhibition in tumor tissue.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of results.
In Vitro Proteasome Activity Assay
Objective: To determine the IC50 of this compound against the CT-L, T-L, and C-L activities of the 20S proteasome.
Methodology:
-
Purified human 20S proteasome is incubated with increasing concentrations of this compound or control compounds.
-
Fluorogenic peptide substrates specific for each catalytic site are added:
-
CT-L: Suc-LLVY-AMC
-
T-L: Boc-LRR-AMC
-
C-L: Z-LLE-AMC
-
-
The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) is measured over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated, and IC50 values are determined by non-linear regression analysis.
Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or control compounds for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Absorbance or luminescence is measured, and IC50 values are calculated.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Human cancer cells (e.g., RPMI-8226) are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-SCID).
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
This compound, a positive control (e.g., Carfilzomib), or vehicle is administered according to a predefined dosing schedule (e.g., intravenously, twice weekly).
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
At the end of the study, tumors are excised for pharmacodynamic analysis.
In Vivo Pharmacodynamic Assay
Objective: To measure the extent of proteasome inhibition in tumor tissue.
Methodology:
-
Tumor-bearing mice are treated with a single dose of this compound or vehicle.
-
At various time points post-dose, mice are euthanized, and tumors are collected.
-
Tumor lysates are prepared, and the proteasome activity is measured using the same fluorogenic substrates as in the in vitro assay.
-
The percentage of proteasome inhibition is calculated relative to the vehicle-treated control group.
Figure 2: General Experimental Workflow for Validating In Vitro Results with In Vivo Models.
Conclusion
The validation of in vitro findings with robust in vivo models is a cornerstone of successful drug development. For a novel epoxyketone proteasome inhibitor like this compound, a systematic approach comparing its performance against established compounds is essential. This guide provides the necessary framework, from initial in vitro characterization to in vivo efficacy and pharmacodynamic studies, to rigorously evaluate its therapeutic potential. The presented experimental protocols and comparative data tables offer a clear roadmap for researchers to generate the critical data needed to advance this compound through the preclinical development pipeline.
References
The Evolving Landscape of Macrolides: A Comparative Guide to the Structure-Activity Relationships of Erythromycin A Derivatives
A deep dive into the chemical modifications of the erythromycin core reveals a compelling narrative of scientific innovation, transforming a classic antibiotic into a versatile scaffold for novel therapeutic agents. This guide provides a comparative analysis of Erythromycin A derivatives, offering insights into their structure-activity relationships (SAR) with a focus on both their antimicrobial and anticancer properties. While the query specified "Epopromycin A," our comprehensive search of scientific literature suggests this may be a less common name or a specific derivative of the widely studied Erythromycin A. The following guide is based on the extensive data available for Erythromycin A and its analogs.
Erythromycin A, a macrolide antibiotic discovered in 1952, functions by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2][3] However, its clinical utility has been challenged by issues such as acid instability and the emergence of bacterial resistance.[4] This has spurred decades of research into modifying the erythromycin scaffold to enhance its efficacy, broaden its spectrum of activity, and even repurpose it for new therapeutic indications, including cancer.
Comparative Analysis of Antibacterial Activity
The antibacterial potency of erythromycin derivatives is intricately linked to modifications at various positions of the macrolide ring. Key areas of chemical alteration include the C9 ketone, the C3 cladinose sugar, and the C4'' hydroxyl group of the desosamine sugar.
Table 1: Structure-Activity Relationship of Erythromycin A Derivatives - Antibacterial Activity
| Modification Site | Derivative Class | Key Structural Changes | Impact on Antibacterial Activity | Representative Examples |
| C9-Ketone | Oxime and Ether Oxime Derivatives | Conversion of the C9 ketone to an oxime or ether oxime. | Improved acid stability and bioavailability. Maintained or slightly improved activity against susceptible strains.[4] | Roxithromycin |
| C3-Cladinosyl Sugar | Ketolides | Removal of the cladinose sugar and oxidation of the C3 hydroxyl to a ketone. | Broadened spectrum, including activity against macrolide-lincosamide-streptogramin B (MLSB) resistant strains.[5][6] | Telithromycin, Solithromycin |
| C4''-Hydroxyl Group | 4''-O-Carbamoyl Derivatives | Addition of a carbamoyl group at the 4'' position. | Potent activity against erythromycin-resistant S. pneumoniae strains, particularly those with erm and mef resistance genes.[7] | Novel synthesized 4''-O-arylalkylcarbamoyl derivatives |
| C10,11-Position | 10,11-Epoxy Acylides | Formation of a 10,11-epoxide. | Increased antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] | FMA0122 |
| Hybrid Molecules | Macrolones | Hybridization of the macrolide core with a quinolone moiety. | Potent protein synthesis inhibitors; do not exhibit dual modes of action.[5] | Macrolide-quinolone hybrids |
Emerging Anticancer Potential of Erythromycin Derivatives
Intriguingly, modifications to the erythromycin scaffold have also yielded compounds with significant antiproliferative activity against various cancer cell lines. This has opened a new avenue for the repurposing of this well-established antibiotic class.
Table 2: Structure-Activity Relationship of Erythromycin A Derivatives - Anticancer Activity
| Modification Strategy | Key Structural Features | Impact on Anticancer Activity | Affected Cancer Cell Lines | Proposed Mechanism of Action |
| Dimerization | Linking two de(N-methyl) erythromycin units with a four-atom linker (-CH2CH=CHCH2-). | Potent antiproliferative activity.[9] | Gastric adenocarcinoma (SGC-7901), Oral carcinoma (KB), Fibrosarcoma (HT-1080), Non-small cell lung carcinoma (A549), Breast carcinoma (MCF-7), Cervical carcinoma (HeLa)[9] | Induction of SubG1 phase cell cycle arrest and apoptosis via the mitochondrial pathway.[9] |
| Linker Modification | Transformation of a -COCH2- linker to a -CH2CH2- linker in dimeric derivatives. | Increased antiproliferative potency. | Human cancer cell lines. | Inducing cell cycle arrest in the G0/G1 phase. |
| C9-Oxime Group in Dimers | Presence of a C9 oxime group in dimeric structures. | Strong inhibitory activity. | Human cancer cell lines. | Cell cycle arrest. |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae).
-
Erythromycin A derivatives (test compounds).
-
Standard antibiotics (positive controls, e.g., Erythromycin A, Azithromycin).
-
96-well microtiter plates.
-
Spectrophotometer (for measuring optical density at 600 nm).
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 105 CFU/mL.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds and control antibiotics in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the diluted bacterial culture to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Erythromycin A derivatives (test compounds).
-
Positive control (e.g., Cisplatin).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[9]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of antibacterial action of Erythromycin A derivatives.
Caption: Proposed anticancer signaling pathway for dimeric Erythromycin A derivatives.
Caption: Workflow for evaluating the biological activity of Erythromycin A derivatives.
References
- 1. Industrial Catalytic Production Process of Erythromycin [mdpi.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Erythromycin E | C37H65NO14 | CID 22525221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of two oral forms of erythromycin in the treatment of acute respiratory tract infections. A multicentre general practice study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Erythromycin (E.E.S., E-Mycin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Independent Validation of Erythromycin's Mechanism of Action: A Comparative Guide
Disclaimer: The initial request specified "Epopromycin A." However, extensive searches yielded no results for a compound with this name, suggesting a possible typographical error. The information provided herein pertains to Erythromycin , a widely studied macrolide antibiotic with a well-established mechanism of action. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of Erythromycin's performance with alternative compounds, supported by experimental data.
Erythromycin exhibits a dual mechanism of action, functioning as both an antibacterial and an anti-inflammatory agent. Its antibacterial properties stem from the inhibition of protein synthesis in susceptible bacteria, while its anti-inflammatory effects are attributed to the modulation of key signaling pathways. This guide provides an overview of the independent validation of these mechanisms and compares Erythromycin with other therapeutic alternatives.
I. Antibacterial Mechanism of Action: Protein Synthesis Inhibition
Erythromycin exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the translocation of transfer RNA (tRNA) from the aminoacyl site (A-site) to the peptidyl site (P-site), ultimately halting the elongation of the polypeptide chain.
The following table summarizes the antibacterial efficacy of Erythromycin in comparison to other commonly used antibiotics. The data is presented as the percentage of clinically successful outcomes in treating specific infections.
| Antibiotic | Class | Mechanism of Action | Clinical Success Rate (Acute Otitis Media) | Clinical Success Rate (Community-Acquired Pneumonia) |
| Erythromycin | Macrolide | 50S ribosomal subunit inhibitor | 94% | Less effective than Clarithromycin |
| Amoxicillin | Penicillin | Cell wall synthesis inhibitor | 96% | - |
| Azithromycin | Macrolide | 50S ribosomal subunit inhibitor | - | 74.7% (slightly higher than Amoxicillin, but not statistically significant) |
| Clarithromycin | Macrolide | 50S ribosomal subunit inhibitor | - | Significantly higher rates of clinical success, clinical cure, and radiological success compared to Erythromycin |
II. Anti-inflammatory Mechanism of Action: Modulation of Signaling Pathways
Beyond its antibacterial activity, Erythromycin possesses significant anti-inflammatory properties, which are particularly relevant in chronic inflammatory airway diseases. These effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and the Extracellular Signal-regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Erythromycin has been shown to inhibit this translocation.
Experimental Workflow: NF-κB Translocation Assay
Caption: Workflow for assessing NF-κB nuclear translocation.
The ERK/MAPK pathway is another key signaling cascade involved in cell proliferation, differentiation, and inflammation. Activation of this pathway leads to the phosphorylation of various downstream targets, including transcription factors that regulate inflammatory gene expression. Erythromycin has been demonstrated to inhibit the activation of the ERK/MAPK pathway.
Signaling Pathway: Erythromycin's Inhibition of ERK/MAPK
Caption: Erythromycin's inhibitory effect on the ERK/MAPK pathway.
The anti-inflammatory effects of macrolides are a key consideration in their therapeutic application for chronic inflammatory diseases.
| Compound | Class | Primary Anti-inflammatory Mechanism |
| Erythromycin | Macrolide | Inhibition of NF-κB and ERK/MAPK pathways |
| Azithromycin | Macrolide | Similar immunomodulatory effects to Erythromycin |
| Clarithromycin | Macrolide | Similar immunomodulatory effects to Erythromycin |
| Dexamethasone | Corticosteroid | Glucocorticoid receptor agonist, potent inhibitor of NF-κB |
III. Experimental Protocols
Objective: To quantify the nuclear translocation of the NF-κB p65 subunit as a measure of pathway activation.
Protocol:
-
Cell Culture: Seed HeLa or other suitable cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of Erythromycin or comparator compounds for a predetermined time.
-
Stimulation: Induce NF-κB activation by adding a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β) and incubate for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in phosphate-buffered saline (PBS).
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody specific for the NF-κB p65 subunit.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst 33342.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to define the nuclear and cytoplasmic compartments based on the nuclear stain.
-
Measure the mean fluorescence intensity of the NF-κB p65 stain in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity to determine the extent of NF-κB translocation.
-
Objective: To assess the phosphorylation status of ERK1/2 as a marker of pathway activation.
Protocol:
-
Cell Culture and Lysis: Culture cells to 80-90% confluency, treat with compounds and/or stimuli as described above, and then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
Express the level of ERK activation as the ratio of p-ERK to total ERK.
-
A Comparative Analysis of Azithromycin and Erythromycin on Bacterial Ribosomes
A Guide for Researchers and Drug Development Professionals
In the landscape of antibacterial therapeutics, macrolide antibiotics represent a cornerstone in the treatment of various bacterial infections. Their primary mechanism of action involves the inhibition of bacterial protein synthesis through interaction with the 50S ribosomal subunit. This guide provides a detailed comparative study of two prominent macrolides: Azithromycin, a semi-synthetic derivative, and its precursor, Erythromycin. While the initial query sought a comparison with "Epopromycin A," no substantial scientific data could be retrieved for this compound. Therefore, this guide utilizes the well-characterized Erythromycin as a benchmark for a comprehensive comparison with Azithromycin, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action and Ribosomal Binding
Both Azithromycin and Erythromycin are bacteriostatic antibiotics that halt bacterial growth by interfering with protein synthesis.[1] They achieve this by binding to the 23S rRNA component of the large 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[2][3] This binding site is strategically located near the peptidyl transferase center (PTC), the ribosomal catalytic core responsible for peptide bond formation.[4]
By occupying the NPET, these macrolides physically obstruct the passage of the elongating polypeptide chain.[2][3] This steric hindrance prevents the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step in protein elongation.[1][5] The result is the premature dissociation of peptidyl-tRNA from the ribosome, leading to the cessation of protein synthesis.[6]
While both antibiotics share this fundamental mechanism, there are subtle differences in their interaction with the ribosome. Azithromycin, a 15-membered azalide, possesses a nitrogen atom in its macrolactone ring, which alters its conformational flexibility compared to the 14-membered ring of Erythromycin.[2] This structural difference can influence its binding affinity and efficacy against certain bacterial strains. Some studies suggest that azithromycin binds to E. coli ribosomes in a two-step process, initially to a low-affinity site followed by a slower transition to a high-affinity site, which may contribute to its potent activity.[7]
Diagram of Macrolide Action on the Bacterial Ribosome
Caption: Mechanism of protein synthesis inhibition by macrolides.
Comparative Quantitative Data
The binding affinity of an antibiotic to its target is a critical determinant of its potency. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a higher binding affinity.
| Antibiotic | Target | Organism | Dissociation Constant (Kd) | Reference |
| Erythromycin | 70S Ribosome | Escherichia coli | 1.0 x 10⁻⁸ M | [8] |
| Azithromycin | 70S Ribosome | Escherichia coli | Data not available in a directly comparable format in the provided search results. However, studies indicate a two-step binding process with an initial low-affinity and a subsequent high-affinity state.[7] | [7] |
Note: Direct comparison of Kd values can be complex due to variations in experimental conditions. The data presented here is for illustrative purposes based on available literature.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Ribosome Binding Assay (Filter Binding Method)
This assay quantifies the binding of a radiolabeled antibiotic to isolated bacterial ribosomes.
Objective: To determine the dissociation constant (Kd) of Azithromycin and Erythromycin for the bacterial 70S ribosome.
Materials:
-
Bacterial strain (e.g., Escherichia coli)
-
Lysis buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
DNase I
-
High-salt wash buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Ribosome storage buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Binding buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Radiolabeled antibiotic ([¹⁴C]-Erythromycin, [³H]-Azithromycin)
-
Unlabeled antibiotic (for competition assay)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Ribosome Isolation:
-
Culture bacterial cells to mid-log phase and harvest by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse cells using a French press or sonication.
-
Treat the lysate with DNase I to digest DNA.
-
Centrifuge to remove cell debris.
-
Pellet ribosomes from the supernatant by ultracentrifugation.
-
Wash the ribosome pellet with high-salt wash buffer to remove associated proteins.
-
Resuspend the final ribosome pellet in storage buffer and determine the concentration by measuring absorbance at 260 nm.
-
-
Binding Reaction:
-
Set up a series of reaction tubes containing a fixed concentration of isolated 70S ribosomes in binding buffer.
-
Add increasing concentrations of the radiolabeled antibiotic to the tubes.
-
For determining non-specific binding, prepare a parallel set of tubes containing a high concentration of the corresponding unlabeled antibiotic in addition to the radiolabeled antibiotic.
-
Incubate the reactions at the desired temperature (e.g., 24°C) to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The ribosomes and bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound antibiotic.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of specifically bound antibiotic by subtracting the non-specific binding from the total binding at each concentration.
-
Plot the specific binding data against the concentration of the radiolabeled antibiotic and fit the data to a saturation binding curve to determine the Kd.
-
Diagram of Ribosome Binding Assay Workflow
Caption: Workflow for a ribosome binding assay.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of Azithromycin and Erythromycin.
Materials:
-
Cell-free transcription-translation system (e.g., E. coli S30 extract)
-
DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [³⁵S]-methionine)
-
ATP and GTP
-
Azithromycin and Erythromycin stock solutions
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter or luminometer/spectrophotometer
Procedure:
-
Reaction Setup:
-
In a series of microcentrifuge tubes, combine the components of the cell-free transcription-translation system.
-
Add the DNA template for the reporter protein.
-
Add the amino acid mixture containing the radiolabeled amino acid.
-
Add varying concentrations of Azithromycin or Erythromycin to the respective tubes. Include a control tube with no antibiotic.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.
-
-
Quantification of Protein Synthesis:
-
Radiolabel Incorporation:
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitate on glass fiber filters.
-
Wash the filters to remove unincorporated radiolabeled amino acids.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Reporter Enzyme Activity:
-
If a reporter enzyme like luciferase is used, add the appropriate substrate and measure the light output using a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the percentage of inhibition against the logarithm of the antibiotic concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Diagram of In Vitro Protein Synthesis Inhibition Assay
Caption: Workflow for an in vitro protein synthesis inhibition assay.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state, providing detailed insights into antibiotic binding sites.[9][10]
Objective: To visualize the binding of Azithromycin and Erythromycin to the bacterial ribosome at near-atomic resolution.
Materials:
-
Purified 70S ribosomes
-
Azithromycin and Erythromycin
-
Cryo-EM grid (e.g., copper grid with a holey carbon film)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryo-transmission electron microscope (Cryo-TEM)
-
Direct electron detector
-
Image processing software (e.g., RELION, CryoSPARC)
Procedure:
-
Complex Formation:
-
Incubate purified 70S ribosomes with a saturating concentration of either Azithromycin or Erythromycin to ensure maximum binding.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (3-4 µL) of the ribosome-antibiotic complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the solution.
-
Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native structure of the complex.
-
-
Data Collection:
-
Load the vitrified grid into a cryo-TEM.
-
Collect a large dataset of high-resolution images (micrographs) of the ribosome-antibiotic particles using a direct electron detector.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames to correct for beam-induced motion.
-
Perform contrast transfer function (CTF) estimation and correction.
-
Pick individual ribosome particles from the micrographs.
-
Perform 2D classification to select for high-quality particles.
-
Generate an initial 3D model.
-
Perform 3D classification and refinement to obtain a high-resolution 3D density map of the ribosome-antibiotic complex.
-
-
Model Building and Analysis:
-
Fit an atomic model of the ribosome and the antibiotic into the 3D density map.
-
Analyze the interactions between the antibiotic and the ribosomal RNA and proteins at the binding site.
-
Diagram of Cryo-EM Workflow for Ribosome-Antibiotic Complexes
Caption: Workflow for cryo-EM structural analysis.
Conclusion
This guide provides a foundational comparative analysis of Azithromycin and Erythromycin, focusing on their interactions with the bacterial ribosome. Both macrolides are potent inhibitors of protein synthesis, binding to the nascent peptide exit tunnel of the 50S ribosomal subunit. While they share a common mechanism of action, structural differences between the two molecules may lead to variations in their binding kinetics and clinical efficacy. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate these differences and to evaluate novel antibiotic candidates targeting the bacterial ribosome. The continued study of these established antibiotics is crucial for understanding mechanisms of resistance and for the rational design of next-generation antibacterial agents.
References
- 1. youtube.com [youtube.com]
- 2. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CIPSM - Time-Resolved Binding of Azithromycin to Escherichia coli Ribosomes [cipsm.de]
- 8. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
